3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61882. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4,5-dihydrobenzo[e][2]benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)12(14)15-11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVOMBDSHMMPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191274 | |
| Record name | 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37845-14-0 | |
| Record name | 3,4-Dihydronaphthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037845140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37845-14-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRONAPHTHALIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LUM3L1076 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4-Dihydro-1,2-naphthalenedicarboxylic Anhydride from γ-Phenylbutyrate
This technical guide provides a comprehensive overview of the chemical synthesis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride, a valuable intermediate in organic synthesis. The synthesis commences from γ-phenylbutyrate and proceeds through a two-step reaction sequence involving an ester condensation followed by a cyclization reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Reaction Pathway
The synthesis of this compound from ethyl γ-phenylbutyrate is achieved through a base-mediated condensation with ethyl oxalate, followed by an acid-catalyzed intramolecular cyclization. The overall workflow is depicted below.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from ethyl γ-phenylbutyrate.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Product | Yield |
| Esterification (optional) | γ-Phenylbutyric acid (50 g) | Ethanol (150 cc) | Conc. H₂SO₄ (5 g) | None | 3 hours | Reflux | Ethyl γ-phenylbutyrate | 85–88% |
| Ester Condensation | Ethyl γ-phenylbutyrate (50 g, 0.26 mole) | Ethyl oxalate (57 g, 0.39 mole) | Sodium ethoxide (from 6.1 g Na) | Absolute ether (250 cc) | 24 hours | Gentle reflux | Ethyl α-ethoxalyl-γ-phenylbutyrate (crude) | Not isolated |
| Cyclization | Ethyl α-ethoxalyl-γ-phenylbutyrate (crude oil from previous step) | - | Conc. H₂SO₄ (500 cc) | None | 1.5 hours | 20–25°C | This compound | 73–81% |
Experimental Protocols
The detailed experimental procedures for the synthesis are provided below. These protocols are based on established methods and are intended for execution by trained professionals in a controlled laboratory setting.
Preparation of Ethyl γ-phenylbutyrate (Optional Starting Material Synthesis)
-
In a round-bottomed flask, combine 50 g of γ-phenylbutyric acid, 150 cc of ethanol (dried over lime), and 5 g of concentrated sulfuric acid.[1]
-
Heat the mixture to reflux for three hours.[1]
-
Isolate the ester by distilling off 100 cc of the ethanol under reduced pressure from a steam bath.[1]
-
Dilute the residue with 200 cc of water, separate the layers, and extract the aqueous layer twice with 50-cc portions of ether.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the ether by distillation to yield ethyl γ-phenylbutyrate. The expected yield is 85–88%.[1]
Step 1: Ester Condensation to Ethyl α-ethoxalyl-γ-phenylbutyrate
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, dropping funnel, and a calcium chloride tube, prepare a suspension of sodium ethoxide by adding a solution of 12.6 g (0.27 mole) of absolute ethyl alcohol in 50 cc of absolute ether to a suspension of 6.1 g (0.27 mole) of powdered sodium in 150 cc of absolute ether. Allow the mixture to stand overnight to complete the formation of sodium ethoxide.[1]
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To the suspension of sodium ethoxide, add 57 g (0.39 mole) of ethyl oxalate, diluted with 50 cc of ether, in portions. Allow the spontaneous reaction to subside and let the pale yellow solution stand for 30 minutes.[1]
-
Add a solution of 50 g (0.26 mole) of ethyl γ-phenylbutyrate diluted with 50 cc of absolute ether.[1]
-
Gently reflux the mixture for 24 hours.[1]
-
Cool the resulting deep red solution in an ice bath and neutralize it by the addition of an ice-cold solution of 15 cc of concentrated sulfuric acid in 200 cc of water, with shaking.[1]
-
Separate the ether layer, wash it with water, and dry it over sodium sulfate.[1]
-
Remove the ether by distillation to obtain a pale yellow oil, which is a mixture of ethyl α-ethoxalyl-γ-phenylbutyrate and unreacted ethyl oxalate. This crude product is used directly in the next step without further purification.[1]
Step 2: Cyclization to this compound
-
Slowly pour the crude oil from the previous step into 500 cc of concentrated sulfuric acid, maintaining the temperature at 20–25°C by cooling in an ice bath.[1]
-
Allow the deep red solution to stand for 1.5 hours at 20–25°C.[1]
-
Pour the reaction mixture onto 3 liters of ice and water. A pale yellow solid of the anhydride will precipitate.[1]
-
Collect the solid by filtration and wash it thoroughly with water.[1]
-
Dry the product in vacuo at 25°C. The crude product melts at 117–122°C.[1]
-
For further purification, the crude anhydride can be distilled under diminished pressure, which yields a light yellow product with a melting point of 122–124°C. The overall yield for this step is 38–42 g (73–81% based on ethyl γ-phenylbutyrate).[1]
-
Alternatively, crystallization from 100 cc of benzene with the addition of 75 cc of ligroin (b.p. 60–80°) can be performed.[1]
References
Navigating the Synthesis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride: A Guide to Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials. The classical synthesis, while reliable, often involves harsh reagents and limited substrate scope. This technical guide explores alternative synthetic strategies to access this important molecule, providing detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs. We will delve into the established condensation-cyclization pathway and propose a viable alternative rooted in the powerful Diels-Alder reaction.
Standard Synthetic Route: Ester Condensation followed by Cyclization
The most well-documented method for the preparation of this compound proceeds through a two-step sequence involving an initial ester condensation followed by an acid-catalyzed cyclization.[1] This method, detailed in Organic Syntheses, provides a reliable route to the target molecule.
Experimental Protocol
Step 1: Ester Condensation
A suspension of powdered sodium in absolute ether is treated with absolute ethyl alcohol to form sodium ethoxide. To this, ethyl oxalate is added, followed by ethyl γ-phenylbutyrate. The mixture is refluxed, leading to the formation of ethyl α-ethoxalyl-γ-phenylbutyrate.[1]
Step 2: Cyclization
The crude product from the ester condensation is slowly added to concentrated sulfuric acid, maintaining a cool temperature. This acid-catalyzed cyclization proceeds to form the desired this compound, which precipitates upon pouring the reaction mixture into ice water.[1]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 73-81% | [1] |
| Melting Point (crude) | 117-122 °C | [1] |
| Melting Point (recrystallized) | 122-124 °C | [1] |
Alternative Synthetic Route: A Proposed Diels-Alder Approach
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, offers a compelling alternative for the synthesis of the 3,4-dihydronaphthalene core.[2] This proposed route involves the [4+2] cycloaddition of an in situ generated o-quinodimethane with maleic anhydride, followed by dehydration of the resulting dicarboxylic acid.
Conceptual Framework
The key to this approach is the generation of a reactive o-quinodimethane species, which can be trapped by a suitable dienophile like maleic anhydride. Various precursors can be employed for the in situ generation of o-quinodimethanes, offering flexibility in reaction conditions.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure. This technical guide focuses on the ¹H and ¹³C NMR analysis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental NMR data for this compound in the public domain, this guide provides a comprehensive prediction of its ¹H and ¹³C NMR spectra based on the analysis of structurally related compounds. Furthermore, it outlines a detailed experimental protocol for the acquisition of high-quality NMR data and presents a logical workflow for spectral analysis.
Predicted NMR Data for this compound
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift ranges for similar structural motifs found in naphthalic anhydrides and dihydronaphthalene derivatives.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5, H-8 | 7.20 - 7.50 | Multiplet | - |
| H-6, H-7 | 7.00 - 7.30 | Multiplet | - |
| H-4 | 2.80 - 3.00 | Triplet | ~ 7-8 |
| H-3 | 2.40 - 2.60 | Triplet of triplets | ~ 7-8, ~ 7-8 |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1, C-2) | 160 - 170 |
| C-4a, C-8a | 130 - 140 |
| C-5, C-8 | 125 - 135 |
| C-6, C-7 | 120 - 130 |
| C-1a, C-8b | 115 - 125 |
| C-4 | 25 - 35 |
| C-3 | 20 - 30 |
Experimental Protocol for NMR Data Acquisition
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2.2. NMR Instrument Parameters
2.2.1. ¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
-
Processing:
-
Apply a line broadening factor of 0.3 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
2.2.2. ¹³C NMR Spectroscopy
-
Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
-
Processing:
-
Apply a line broadening factor of 1-2 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the solvent signal (CDCl₃ at δ = 77.16 ppm) or the TMS signal.
-
Visualization of Molecular Structure and NMR Analysis Workflow
The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR signal assignment and a logical workflow for its spectral analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: Logical workflow for the analysis of NMR spectra.
Interpretation of Predicted Spectra
4.1. ¹H NMR Spectrum
-
Aromatic Region (7.00 - 7.50 ppm): The four protons on the benzene ring (H-5, H-6, H-7, and H-8) are expected to appear in this region as complex multiplets due to their coupling with each other.
-
Aliphatic Region (2.40 - 3.00 ppm): The two methylene groups of the dihydronaphthalene moiety will give rise to signals in this region. The protons at C-4 are adjacent to the aromatic ring and are expected to be deshielded, appearing as a triplet around 2.80 - 3.00 ppm due to coupling with the C-3 protons. The protons at C-3 are expected to appear as a triplet of triplets around 2.40 - 2.60 ppm, being coupled to the protons at C-4 and the adjacent vinylic proton.
4.2. ¹³C NMR Spectrum
-
Carbonyl Carbons (160 - 170 ppm): The two carbonyl carbons of the anhydride group are expected to have the most downfield chemical shifts.
-
Aromatic and Olefinic Carbons (115 - 140 ppm): The eight carbons of the naphthalene ring system will appear in this range. The quaternary carbons (C-4a, C-8a, C-1a, C-8b) will likely have lower intensities.
-
Aliphatic Carbons (20 - 35 ppm): The two sp³-hybridized carbons of the dihydro portion (C-3 and C-4) will be found in the upfield region of the spectrum.
This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound, along with a robust experimental framework for its analysis. While the provided data is predictive, it serves as a valuable resource for researchers in the fields of chemical synthesis and drug development to guide their experimental work and spectral interpretation.
Crystal Structure of 3,4-Dihydro-1,2-naphthalenedicarboxylic Anhydride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the crystal structure of derivatives of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride. While crystallographic data for the parent compound, this compound, is not publicly available in the searched databases, this guide focuses on the detailed structural elucidation of three key 1-oxo-1,2-dihydronaphthalene derivatives. This document summarizes their quantitative crystallographic data, details the experimental protocols for their synthesis and characterization, and presents a logical workflow for crystal structure determination. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development, where a profound understanding of molecular architecture is paramount.
Introduction
The naphthalene scaffold and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The partially saturated dihydronaphthalene core offers a three-dimensional structural motif that can be strategically functionalized to interact with biological targets or to assemble into novel supramolecular architectures. This compound, in particular, represents a versatile building block for the synthesis of a wide array of complex molecules.
The precise three-dimensional arrangement of atoms within a crystal lattice, as determined by X-ray crystallography, provides invaluable insights into the conformation, stereochemistry, and intermolecular interactions of a molecule. This knowledge is fundamental for understanding structure-activity relationships (SAR), designing novel therapeutic agents, and engineering materials with desired properties.
This guide focuses on the crystal structures of three recently reported 1-oxo-1,2-dihydronaphthalene derivatives, providing a comprehensive overview of their molecular geometries and packing arrangements in the solid state.
Crystal Structure Data of 1-Oxo-1,2-dihydronaphthalene Derivatives
The following tables summarize the key crystallographic data for three derivatives of 1-oxo-1,2-dihydronaphthalene. These compounds share a common structural core but differ in their substitution patterns, leading to distinct crystal packing and intermolecular interactions.
Compound I: Dimethyl 4-(4-methoxyphenyl)-2-(4-methylphenyl)-1-oxo-1,2-dihydronaphthalene-2,3-dicarboxylate Compound II: Dimethyl 1-oxo-2-(pyren-4-yl)-4-(thiophen-2-yl)-1,2-dihydronaphthalene-2,3-dicarboxylate Compound III: Ethyl 1-oxo-2-phenyl-2,4-bis(thiophen-2-yl)-1,2-dihydronaphthalene-3-carboxylate
Table 1: Crystal Data and Structure Refinement
| Parameter | Compound I (C₂₈H₂₄O₆)[1][2] | Compound II (C₃₄H₂₂O₅S)[1][2] | Compound III (C₂₇H₂₀O₃S₂)[1][2] |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/c | P-1 |
| a (Å) | 15.8021 (8) | 10.9381 (6) | 9.0673 (6) |
| b (Å) | 8.6541 (4) | 17.5513 (9) | 11.2345 (7) |
| c (Å) | 17.0684 (8) | 13.5941 (7) | 12.0016 (8) |
| α (°) | 90 | 90 | 82.591 (3) |
| β (°) | 109.89 (3) | 107.135 (2) | 75.341 (3) |
| γ (°) | 90 | 90 | 70.812 (3) |
| Volume (ų) | 2194.1 (2) | 2492.2 (2) | 1118.15 (13) |
| Z | 4 | 4 | 2 |
| Calculated Density (Mg m⁻³) | 1.308 | 1.455 | 1.382 |
| Absorption Coefficient (mm⁻¹) | 0.09 | 0.17 | 0.25 |
| F(000) | 864 | 1128 | 484 |
| Crystal Size (mm³) | 0.30 x 0.28 x 0.25 | 0.30 x 0.28 x 0.25 | 0.30 x 0.28 x 0.25 |
| Theta range for data collection (°) | 2.1 to 25.0 | 1.7 to 25.0 | 2.2 to 25.0 |
| Reflections collected | 9687 | 10996 | 9857 |
| Independent reflections | 3862 | 4380 | 3942 |
| R_int | 0.033 | 0.038 | 0.030 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.129 | R₁ = 0.048, wR₂ = 0.134 | R₁ = 0.041, wR₂ = 0.111 |
| R indices (all data) | R₁ = 0.057, wR₂ = 0.138 | R₁ = 0.063, wR₂ = 0.145 | R₁ = 0.050, wR₂ = 0.117 |
| Goodness-of-fit on F² | 1.03 | 1.03 | 1.03 |
Table 2: Selected Conformational Parameters
| Parameter | Compound I[1][2] | Compound II[1][2] | Compound III[1][2] |
| Cyclohexa-1,3-diene Ring Conformation | Half-Chair | Boat | Half-Chair |
| Deviation of Carbonyl O atom from Dihydronaphthalene Mean Plane (Å) | 0.6162 (12) | 0.6016 (16) | 0.515 (3) |
| Dihedral Angle with Substituted Aromatic Ring (°) | 85.83 (3) (methylphenyl) | 88.19 (3) (pyrene) | 81.67 (8) (phenyl) |
Experimental Protocols
The synthesis and crystallographic analysis of the presented derivatives followed well-established methodologies.
Synthesis
The general synthetic route to these 1-oxo-1,2-dihydronaphthalene derivatives involves a Diels-Alder reaction followed by a rearrangement.
Synthesis of Compound I:
-
A solution of 1-(4-methoxyphenyl)-3-p-tolylisobenzofuran (1 g, 3.31 mmol) in dry dichloromethane (DCM) was prepared.
-
Dimethyl acetylenedicarboxylate (DMAD) (0.52 g, 3.64 mmol) was added to the stirred solution at room temperature.
-
The reaction mixture was stirred for 1 hour.
-
The solvent was removed, and the resulting isobenzofuran–DMAD adduct was purified by column chromatography on silica gel (15% ethyl acetate in hexane), yielding a colorless solid (1.31 g, 87% yield).[2]
-
To a stirred solution of the adduct (0.30 g, 0.678 mmol) in dry DCM, BF₃·OEt₂ (0.04 g, 0.28 mmol) was added, and the mixture was stirred at room temperature for 5 minutes.
-
Removal of the solvent followed by column chromatography (silica gel; 15% ethyl acetate in hexane) afforded Compound I as a colorless solid (0.28 g, 94% yield).[2]
-
Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethyl acetate solution at room temperature.
X-ray Crystallography
The determination of the crystal structures was carried out using single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal was mounted on a goniometer head.
-
Data Collection: X-ray diffraction data were collected on a diffractometer equipped with a CCD detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Data were collected at a controlled temperature.
-
Data Processing: The collected diffraction images were processed to determine the unit cell parameters, and the reflection intensities were integrated. Absorption corrections were applied.
-
Structure Solution and Refinement: The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow employed for the determination of the crystal structures of the this compound derivatives.
Caption: General workflow for the synthesis, crystallization, and X-ray structure determination of novel chemical compounds.
Conclusion
This technical guide has presented a detailed overview of the crystal structures of three 1-oxo-1,2-dihydronaphthalene derivatives, serving as surrogates in the absence of crystallographic data for the parent this compound. The tabulated crystallographic data and outlined experimental protocols provide a valuable resource for researchers working with this class of compounds. The subtle interplay of various substituents on the dihydronaphthalene core significantly influences the molecular conformation and the resulting supramolecular architecture in the solid state. This foundational knowledge is critical for the rational design of new molecules with specific biological or material properties. Further studies to obtain the crystal structure of the parent anhydride are encouraged to complete the structural landscape of this important family of compounds.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structures of three 1-oxo-1,2-dihydronaphthalene derivatives: dimethyl 4-(4-methoxyphenyl)-2-(4-methylphenyl)-1-oxo-1,2-dihydronaphthalene-2,3-dicarboxylate, dimethyl 1-oxo-2-(pyren-4-yl)-4-(thiophen-2-yl)-1,2-dihydronaphthalene-2,3-dicarboxylate and ethyl 1-oxo-2-phenyl-2,4-bis(thiophen-2-yl)-1,2-dihydronaphthalene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Diels-Alder reaction mechanism for 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride formation
An In-depth Technical Guide on the Synthesis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
Abstract
This technical guide provides a comprehensive examination of the synthetic pathways leading to this compound. While the title compound's structure suggests a plausible formation via a Diels-Alder [4+2] cycloaddition, this paper clarifies that the established and most reliably documented synthetic route proceeds through a multi-step sequence involving a Stobbe-type condensation. This document will detail the mechanisms of both the hypothetical Diels-Alder reaction and the verified condensation pathway. Furthermore, it supplies detailed experimental protocols derived from established literature, presents quantitative data in a structured format, and includes mechanistic diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.
The Diels-Alder Reaction: A Mechanistic Overview
The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the stereospecific formation of a six-membered ring from a conjugated diene and a dienophile (typically an alkene or alkyne). The reaction is a pericyclic, concerted [4+2] cycloaddition, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.
The reaction's facility is governed by Frontier Molecular Orbital (FMO) theory, which posits a favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The rate is enhanced by electron-donating groups (EDGs) on the diene, which raise the HOMO energy, and electron-withdrawing groups (EWGs) on the dienophile, which lower the LUMO energy, thereby narrowing the HOMO-LUMO gap.
Caption: General workflow of a [4+2] Diels-Alder cycloaddition.
Synthetic Pathways to this compound
Pathway I: A Hypothetical Diels-Alder Route
The formation of the target anhydride via a Diels-Alder reaction is mechanistically plausible. This pathway would require the reaction of maleic anhydride, a potent dienophile, with a suitable diene that could form the dihydronaphthalene core. The most likely candidate for such a diene is an o-quinodimethane, a highly reactive intermediate that must be generated in situ. One common method for generating o-quinodimethanes is through the thermal or chemical dehalogenation of α,α'-dihalo-o-xylenes.
The proposed reaction would proceed as follows:
-
In Situ Diene Generation: An appropriate precursor, such as 1,2-bis(bromomethyl)benzene, would be treated with a reducing agent (e.g., zinc dust) to generate the transient o-quinodimethane.
-
Cycloaddition: The generated diene would be immediately trapped by maleic anhydride present in the reaction mixture to yield the Diels-Alder adduct, this compound. The reaction is expected to favor the endo product due to secondary orbital interactions in the transition state.
Caption: Hypothetical two-step Diels-Alder pathway.
Pathway II: The Established Synthesis via Stobbe-type Condensation
The scientifically validated and reproducible synthesis of this compound is a multi-step process detailed in Organic Syntheses.[1] This pathway does not involve a Diels-Alder reaction but instead relies on a sequence of condensation and cyclization reactions.
The key steps are:
-
Ester Condensation (Stobbe Condensation): A base, such as sodium ethoxide, is used to generate an enolate from ethyl γ-phenylbutyrate, which then undergoes condensation with ethyl oxalate.
-
Cyclization: The resulting oil is treated with concentrated sulfuric acid, which catalyzes an intramolecular cyclization (a form of Friedel-Crafts acylation) to form the six-membered ring of the dihydronaphthalene system.
-
Dehydration/Anhydride Formation: The cyclized intermediate is poured into ice and water, leading to the precipitation of the final product, this compound.
Caption: Experimental workflow for the established synthesis.[1]
Detailed Experimental Protocol
The following protocol is adapted from the verified procedure published in Organic Syntheses, Coll. Vol. 2, p.194 (1943).[1]
A. Ester Condensation
-
Apparatus Setup: A 1-L round-bottomed flask is fitted with a reflux condenser, which is equipped with a dropping funnel and a calcium chloride tube.
-
Sodium Ethoxide Preparation: A suspension of 6.1 g (0.27 mole) of powdered sodium in 150 cc. of absolute ether is prepared in the flask. A solution of 12.6 g (0.27 mole) of absolute ethyl alcohol in 50 cc. of absolute ether is added, and the mixture is allowed to stand overnight to ensure complete reaction.
-
Condensation Reaction: The flask containing the sodium ethoxide suspension is cooled in an ice-salt bath. A mixture of 50 g (0.26 mole) of ethyl γ-phenylbutyrate and 38 g (0.26 mole) of ethyl oxalate is added dropwise from the dropping funnel over one hour while stirring.
-
Workup: After the addition is complete, the mixture is stirred for an additional hour and then allowed to stand at room temperature overnight. The reaction mixture is then cooled in an ice bath and neutralized by the addition of an ice-cold solution of 15 cc. of concentrated sulfuric acid in 200 cc. of water. The ether layer is separated, washed with water, and dried over sodium sulfate. The ether is removed via distillation to yield a pale yellow oil.
B. Cyclization and Isolation
-
Cyclization: The oil obtained from the previous step is poured slowly into 500 cc. of concentrated sulfuric acid, ensuring the temperature is maintained at 20–25°C by cooling in an ice bath.
-
Precipitation: After standing for 1.5 hours at 20–25°C, the deep red solution is poured onto 3 L of ice and water. The anhydride precipitates as a pale yellow solid.
-
Purification: The solid is collected by filtration and washed thoroughly with water. After drying in vacuo at 25°C, the crude product is obtained. Distillation under diminished pressure yields the purified product. For higher purity, the distilled product can be recrystallized.
Data and Characterization
Quantitative data for the target compound, this compound, is summarized below.
Table 1: Physical Properties and Yield
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₈O₃ | NIST[2] |
| Molecular Weight | 200.19 g/mol | NIST[2] |
| CAS Registry Number | 37845-14-0 | NIST[2] |
| Melting Point | 122–124°C (distilled) | Org. Syn.[1] |
| Appearance | Pale yellow solid | Org. Syn.[1] |
| Yield | 73–81% | Org. Syn.[1] |
Table 2: Spectroscopic Data
| Technique | Data Availability / Key Features | Source |
|---|---|---|
| Infrared (IR) Spectroscopy | Data available. Expect strong C=O stretching bands characteristic of an anhydride (~1850 and 1780 cm⁻¹). | NIST[2] |
| Mass Spectrometry (MS) | Electron Ionization data available. Expect molecular ion peak (M⁺) at m/z = 200. | NIST[2] |
| Nuclear Magnetic Resonance (NMR) | No readily available public spectra found. Expect aromatic proton signals and aliphatic proton signals corresponding to the dihydro portion of the ring. | - |
Conclusion
This technical guide has explored the synthesis of this compound. While a Diels-Alder reaction involving an in situ generated o-quinodimethane presents a theoretically viable pathway, the established, high-yield, and reproducible method is a multi-step synthesis initiated by a Stobbe-type condensation. For researchers and professionals requiring a reliable and scalable synthesis, the detailed protocol based on the procedure from Organic Syntheses is the recommended approach. The provided data and mechanistic diagrams serve as a robust resource for the synthesis and characterization of this compound.
References
Physical and chemical properties of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride. It includes detailed experimental protocols for its synthesis and key reactions, alongside visualizations of these chemical workflows.
Core Properties
This compound (CAS No: 37845-14-0) is a cyclic dicarboxylic anhydride featuring a partially hydrogenated naphthalene core.[1] Its structure incorporates both an aromatic ring and a dihydrocyclohexene ring fused together, with the anhydride functionality attached to the non-aromatic portion. This structure makes it a valuable intermediate in organic synthesis.
The key quantitative physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Registry Number | 37845-14-0 | [1] |
| Molecular Formula | C₁₂H₈O₃ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 117–122 °C (Crude) | [2] |
| 122–124 °C (Distilled) | [2] | |
| Solubility | Soluble in various organic solvents. Derivatives show good solubility in polar aprotic solvents like NMP, DMAc, and THF. | [3] |
Spectroscopic analysis is crucial for the characterization of this compound. While specific spectral data is limited in public databases, the expected characteristics based on its structure are as follows:
-
Infrared (IR) Spectroscopy : As a cyclic anhydride, its IR spectrum is expected to show two distinct carbonyl (C=O) stretching peaks resulting from symmetric and asymmetric vibrations. It will also exhibit C-O stretching bands. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would show signals corresponding to the aromatic protons and the aliphatic protons on the dihydronaphthalene ring. PubChem indicates the availability of a ¹H NMR spectrum.[4]
-
¹³C NMR : The spectrum would display distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
-
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to its molecular weight. NIST confirms the availability of an electron ionization mass spectrum.[1]
Chemical Synthesis and Reactivity
This compound is synthesized via a two-stage process involving an ester condensation followed by an acid-catalyzed cyclization.
As a cyclic anhydride, the compound is reactive toward nucleophiles. A key reaction is its dehydrogenation to form the fully aromatic 1,2-naphthalic anhydride, which serves as a precursor for various dyes and functional materials.
Experimental Protocols
The following protocols are adapted from established procedures and provide a framework for the synthesis and subsequent reaction of the title compound.
This synthesis is performed in two primary stages as detailed below.[2]
Stage A: Ester Condensation
-
Preparation of Sodium Ethoxide : A suspension of 6.1 g (0.27 mole) of powdered sodium in 150 cc of absolute ether is prepared in a 1-L round-bottomed flask fitted with a reflux condenser. A solution of 12.6 g (0.27 mole) of absolute ethyl alcohol in 50 cc of absolute ether is added, and the mixture is allowed to stand overnight.
-
Condensation Reaction : To the resulting suspension of sodium ethoxide, 57 g (0.39 mole) of ethyl oxalate diluted with 50 cc of ether is added in portions. After the initial reaction subsides, 50 g (0.26 mole) of ethyl γ-phenylbutyrate diluted with 50 cc of absolute ether is added.
-
Reflux : The mixture is gently refluxed for twenty-four hours.
-
Work-up : The deep red solution is cooled in an ice bath and neutralized by adding an ice-cold solution of 15 cc of concentrated sulfuric acid in 200 cc of water. The ether layer is separated, washed with water, and dried over sodium sulfate.
-
Isolation : The ether is removed using an evacuated Claisen flask on a steam bath, yielding a pale yellow oil containing a mixture of ethyl α-ethoxalyl-γ-phenylbutyrate and unreacted ethyl oxalate.
Stage B: Cyclization
-
Reaction Setup : The crude oil from Stage A is poured slowly into 500 cc of concentrated sulfuric acid, maintaining the temperature at 20–25 °C using an ice bath.
-
Reaction Time : The mixture is allowed to stand for one and one-half hours at 20–25 °C.
-
Precipitation : The deep red solution is then poured onto 3 L of ice and water, causing the anhydride to precipitate as a pale yellow solid.
-
Purification : The solid is collected by filtration and washed thoroughly with water. After drying in vacuo at 25 °C, the crude product (40–45 g) melts at 117–122 °C.
-
Final Purification : Distillation under diminished pressure yields a light yellow product (38–42 g, 73–81% theoretical yield) with a melting point of 122–124 °C.
This procedure describes the conversion of the dihydro- compound to its aromatic analog.
-
Reaction Mixture : In a 50-cc Claisen distilling flask, place 20 g (0.1 mole) of 3,4-dihydro-1,2-naphthalic anhydride and 3.2 g (0.1 gram atom) of sulfur.
-
Heating : Immerse the flask in a bath preheated to 230–235 °C and shake until the sulfur dissolves (approximately 15-20 minutes).
-
Reaction Completion : Raise the bath temperature to 250 °C for thirty minutes.
-
Purification : The residue is distilled under reduced pressure. The distillate is then crystallized from a mixture of 150 cc of benzene and 50 cc of ligroin (b.p. 60–80 °C) to yield 15–18 g (76–91%) of light yellow needles of 1,2-naphthalic anhydride.
Applications in Research and Development
As a chemical intermediate, this compound is a building block for more complex molecules. Its derivatives, particularly the fully aromatic naphthalic anhydrides and the corresponding naphthalimides, are utilized in the synthesis of:
-
High-Performance Polymers : Alicyclic dianhydrides are used to create organosoluble polyimides with good thermal stability and optical transparency.[3]
-
Dyes and Pigments : The naphthalimide structure, derived from naphthalic anhydrides, is a core component in a variety of fluorescent dyes and stable pigments.
-
Functional Materials : These compounds serve as precursors for n-type organic semiconductors and electrochromic materials.
References
An In-depth Technical Guide to the Dehydrogenation of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride to 1,2-Naphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical transformation of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride to its aromatic counterpart, 1,2-naphthalic anhydride. This process, a key step in the synthesis of various polycyclic aromatic compounds, is critical for the development of novel therapeutic agents and advanced materials. This document details various experimental protocols, presents comparative quantitative data, and illustrates the underlying chemical principles.
Introduction
The aromatization of hydroaromatic compounds is a fundamental transformation in organic synthesis. The dehydrogenation of this compound is of particular interest as the resulting 1,2-naphthalic anhydride serves as a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals, dyes, and polymers. This guide explores several effective methods for this conversion, providing detailed experimental procedures and a comparative analysis of their efficiencies.
General Reaction Scheme
The core transformation involves the removal of two hydrogen atoms from the dihydroaromatic ring of the starting material to introduce a double bond and form the fully aromatic naphthalene system.
Caption: General chemical transformation from the reactant to the product.
Comparative Analysis of Dehydrogenation Methods
Several methods have been established for the dehydrogenation of this compound. The choice of method often depends on factors such as desired yield, reaction scale, cost of reagents, and tolerance of functional groups. Below is a summary of key quantitative data for three distinct methods.
| Method | Dehydrogenating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Method 1: Sulfur Fusion | Sulfur (S) | Neat (no solvent) | 230-250 | 0.5 - 10 h | 76-91 |
| Method 2: Bromination | Bromine (Br₂) | Iron (catalyst), Chlorobenzene or Nitrobenzene | 110-165 | ~8.5 h | Moderate |
| Method 3: Catalytic | - | Palladium on Carbon (Pd/C) in a high-boiling solvent | 150-250 | Variable | Good-High |
Detailed Experimental Protocols
Method 1: Dehydrogenation using Sulfur
This classical method involves heating the starting material with elemental sulfur at high temperatures. The reaction is typically high-yielding but requires careful temperature control and handling of the byproduct, hydrogen sulfide.
Experimental Workflow:
Caption: Experimental workflow for sulfur-mediated dehydrogenation.
Procedure:
-
In a 50-cc Claisen distilling flask, combine 20 g (0.1 mole) of 3,4-dihydro-1,2-naphthalic anhydride and 3.2 g (0.1 gram atom) of sulfur.
-
Immerse the flask in a preheated bath at 230–235°C and shake until the sulfur dissolves (approximately 15–20 minutes).
-
Increase the bath temperature to 250°C and maintain for 30 minutes. For a lighter-colored product, heating can be extended until the evolution of hydrogen sulfide ceases (around 10 hours).
-
Distill the residue under reduced pressure. The product typically distills between 210° and 215°C at 12–13 mm Hg.
-
Recrystallize the distillate from a mixture of 150 cc of benzene and 50 cc of ligroin (b.p. 60–80°) to yield 15–18 g (76–91%) of light yellow needles of 1,2-naphthalic anhydride with a melting point of 166–167°C.
Method 2: Dehydrogenation using Bromine
Aromatization can also be achieved using elemental bromine in the presence of an iron catalyst. This method is adapted from a procedure for a similar substrate and offers an alternative to the high-temperature sulfur fusion.
Experimental Workflow:
Caption: Experimental workflow for bromine-mediated dehydrogenation.
Procedure (Proposed):
-
Dissolve this compound in a suitable solvent such as chlorobenzene or nitrobenzene.
-
Add a catalytic amount of iron powder to the solution.
-
Heat the mixture to approximately 110°C.
-
Slowly add a stoichiometric amount of bromine dropwise over several hours while maintaining the temperature.
-
After the initial addition, the temperature can be raised to 135°C, and an additional portion of bromine may be added.
-
The reaction mixture is then heated to a higher temperature, for example, 165°C, for several hours to drive the reaction to completion.
-
Upon cooling, the reaction is quenched, and the product is isolated through standard aqueous workup and extraction procedures.
-
Purification by recrystallization or column chromatography will yield the desired 1,2-naphthalic anhydride.
Note: This is a proposed procedure based on the aromatization of a similar substrate. Optimization of reaction conditions may be necessary.
Method 3: Catalytic Dehydrogenation with Palladium on Carbon (Pd/C)
Catalytic dehydrogenation using palladium on carbon is a widely used and often cleaner alternative to stoichiometric reagents. This method typically involves heating the substrate with a catalytic amount of Pd/C in a high-boiling solvent that can act as a hydrogen acceptor or allow for the evolution of hydrogen gas.
Experimental Workflow:
Caption: Experimental workflow for Pd/C catalyzed dehydrogenation.
Procedure (General):
-
In a round-bottom flask equipped with a reflux condenser, combine this compound, a high-boiling solvent (e.g., p-cymene, decalin, or mesitylene), and a catalytic amount of 5% or 10% palladium on carbon (typically 5-10 mol% of palladium).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by recrystallization or column chromatography to afford 1,2-naphthalic anhydride.
Conclusion
The dehydrogenation of this compound to 1,2-naphthalic anhydride can be accomplished through several effective methods. The choice of the optimal procedure will be dictated by the specific requirements of the synthesis, including scale, cost, and equipment availability. The sulfur fusion method offers high yields with simple reagents, while bromine-mediated and palladium-catalyzed dehydrogenations provide alternatives that may be more suitable for substrates with sensitive functional groups or for processes where the use of sulfur is undesirable. The information provided in this guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
An In-Depth Technical Guide to the Ring-Opening Reactions of 3,4-Dihydro-1,2-naphthalenedicarboxylic Anhydride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ring-opening reactions of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride with various nucleophiles. Due to the limited availability of specific literature on this particular anhydride, this guide combines a validated synthesis protocol for the starting material with representative experimental procedures for its reactions with amines, alcohols, and thiols, based on well-established chemistry of analogous cyclic anhydrides. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and application of derivatives of 3,4-Dihydro-1,2-naphthalenedicarboxylic acid.
Synthesis of this compound
A reliable and detailed procedure for the synthesis of this compound is available from Organic Syntheses. The synthesis involves a two-step process starting from γ-phenylbutyric acid.
Experimental Protocol: Synthesis of the Anhydride
Part A: Ester Condensation
A detailed protocol for the ester condensation has been reported.
Part B: Cyclization
The crude product from the ester condensation is cyclized using concentrated sulfuric acid. The resulting anhydride is then purified by distillation.
Table 1: Summary of Synthesis Parameters for this compound
| Parameter | Value |
| Starting Material | γ-Phenylbutyric acid |
| Key Reagents | Ethyl oxalate, Sodium ethoxide, Sulfuric acid |
| Solvent | Ether |
| Reaction Temperature | 20-25°C (Cyclization) |
| Yield | 73-81% |
| Melting Point | 122-124°C |
Ring-Opening Reactions with Nucleophiles: Representative Protocols
The ring-opening of this compound with nucleophiles is expected to proceed via nucleophilic acyl substitution, a well-established reaction for cyclic anhydrides. The following protocols are representative procedures based on the reactions of structurally similar anhydrides, such as phthalic anhydride. Optimization may be required for the specific substrate.
Reaction with Amines (Aminolysis)
The reaction of cyclic anhydrides with primary or secondary amines yields a dicarboxylic acid monoamide.
Representative Experimental Protocol: Reaction with Aniline
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or toluene, is added aniline (1.0-1.1 eq) dropwise at room temperature. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the corresponding 1-carboxy-2-(phenylcarbamoyl)-3,4-dihydronaphthalene.
Table 2: Proposed Reaction Parameters for Aminolysis
| Parameter | Proposed Value/Condition |
| Nucleophile | Primary or Secondary Amine (e.g., Aniline) |
| Stoichiometry (Anhydride:Amine) | 1:1 to 1:1.1 |
| Solvent | Dichloromethane, Toluene, or Acetic Acid |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 1-6 hours |
| Product | Dicarboxylic acid monoamide |
Reaction with Alcohols (Alcoholysis)
The alcoholysis of cyclic anhydrides results in the formation of a monoester derivative of the dicarboxylic acid. This reaction is often catalyzed by acid or base.
Representative Experimental Protocol: Reaction with Methanol
This compound (1.0 eq) is dissolved in an excess of methanol, which acts as both the reactant and the solvent. A catalytic amount of a strong acid, such as sulfuric acid (e.g., 1-2 drops), is added. The mixture is heated at reflux for 2-4 hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude monoester product, 1-(methoxycarbonyl)-2-carboxy-3,4-dihydronaphthalene. Purification can be achieved by column chromatography or recrystallization.
Table 3: Proposed Reaction Parameters for Alcoholysis
| Parameter | Proposed Value/Condition |
| Nucleophile | Alcohol (e.g., Methanol) |
| Stoichiometry (Anhydride:Alcohol) | Anhydride dissolved in excess alcohol |
| Catalyst | Acid (e.g., H₂SO₄) or Base (e.g., Pyridine) |
| Solvent | Excess alcohol |
| Temperature | Reflux |
| Reaction Time | 2-8 hours |
| Product | Dicarboxylic acid monoester |
Reaction with Thiols (Thiolysis)
The reaction of cyclic anhydrides with thiols yields a monothioester of the dicarboxylic acid. These reactions may require a catalyst to proceed at a reasonable rate.
Representative Experimental Protocol: Reaction with Thiophenol
In a round-bottom flask, this compound (1.0 eq) and thiophenol (1.0-1.2 eq) are dissolved in an inert solvent such as toluene. A catalytic amount of a base, for example, triethylamine or 4-(dimethylamino)pyridine (DMAP), is added. The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60°C) for several hours until the reaction is complete, as monitored by TLC. The reaction mixture is then cooled, washed with a dilute acid solution (e.g., 1M HCl) to remove the catalyst, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to afford the crude monothioester, 1-carboxy-2-(phenylthiocarbonyl)-3,4-dihydronaphthalene. Purification is typically performed by column chromatography.
Table 4: Proposed Reaction Parameters for Thiolysis
| Parameter | Proposed Value/Condition |
| Nucleophile | Thiol (e.g., Thiophenol) |
| Stoichiometry (Anhydride:Thiol) | 1:1 to 1:1.2 |
| Catalyst | Base (e.g., Triethylamine, DMAP) |
| Solvent | Toluene, Dichloromethane |
| Temperature | Room Temperature to 60°C |
| Reaction Time | 4-24 hours |
| Product | Dicarboxylic acid monothioester |
Regioselectivity of Nucleophilic Attack
The nucleophilic attack on the unsymmetrical this compound can potentially occur at two different carbonyl carbons, leading to two regioisomeric products. The regioselectivity is influenced by both steric and electronic factors.
-
Steric Hindrance: The carbonyl group at the 1-position is flanked by the fused aromatic ring, which may exert some steric hindrance compared to the carbonyl at the 2-position.
-
Electronic Effects: The electronic nature of the dihydronaphthalene ring system will influence the electrophilicity of the two carbonyl carbons. Theoretical calculations or experimental verification would be necessary to definitively determine the preferred site of attack.
For many unsymmetrical anhydrides, a mixture of regioisomers is often obtained, and the ratio can be dependent on the nucleophile, solvent, and reaction temperature.
Spectroscopic Characterization of Ring-Opened Products
The ring-opened products can be characterized by standard spectroscopic techniques.
Infrared (IR) Spectroscopy
-
Carboxylic Acid: A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. A C=O stretching vibration for the carboxylic acid will appear around 1700-1725 cm⁻¹.
-
Amide: The N-H stretching of a secondary amide typically appears as one or two bands in the 3100-3500 cm⁻¹ region. The amide I band (C=O stretch) is expected around 1630-1680 cm⁻¹.
-
Ester: The C=O stretching of the ester will be observed in the range of 1735-1750 cm⁻¹. A strong C-O stretching band will also be present between 1000-1300 cm⁻¹.
-
Thioester: The C=O stretching frequency for a thioester is typically found in the range of 1680-1715 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm.
-
Aromatic and Aliphatic Protons: The protons of the dihydronaphthalene core will resonate in the aromatic (around 7-8 ppm) and aliphatic (around 2-3 ppm) regions, respectively. The specific chemical shifts and coupling patterns will be indicative of the substitution pattern and the conformation of the dihydronaphthalene ring.
-
Protons of the Nucleophile Moiety: The protons from the attached nucleophile (e.g., the phenyl group of aniline or the methyl group of methanol) will show characteristic signals in the spectrum.
This guide provides a starting point for the exploration of the ring-opening reactions of this compound. The provided representative protocols, based on the well-known reactivity of similar cyclic anhydrides, should be adaptable to a range of nucleophiles, enabling the synthesis of a diverse library of dicarboxylic acid derivatives for various applications in research and development. Experimental validation and optimization of these procedures are recommended.
Methodological & Application
Synthesis of High-Performance Polyimides Using 3,4-Dihydro-1,2-naphthalenedicarboxylic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyimides utilizing the alicyclic dianhydride, 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride. The incorporation of this dianhydride into the polyimide backbone is intended to yield polymers with enhanced solubility, improved optical transparency, and excellent thermal stability, making them suitable for a variety of advanced applications.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Aromatic polyimides, while robust, can be difficult to process due to their limited solubility. The introduction of alicyclic structures, such as that from this compound, into the polymer backbone can disrupt chain packing, leading to improved solubility and processability without significantly compromising thermal properties.[2][3] This approach allows for the casting of flexible and tough polyimide films from solution.[2] These semi-alicyclic polyimides are promising materials for applications in microelectronics, flexible displays, and as advanced composite matrices.
Data Presentation
The following tables summarize the typical properties of polyimides synthesized from alicyclic dianhydrides, including derivatives of this compound, and various aromatic diamines. These values are compiled from multiple sources to provide a comparative overview.
Table 1: Thermal Properties of Polyimides Derived from Alicyclic Dianhydrides
| Polyimide System (Dianhydride/Diamine) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| TTDA / ODA | Not Reported | >400 |
| TTDA / APB | Not Reported | >400 |
| TTDA / BAPP | Not Reported | >400 |
| TTDA / BDAF | Not Reported | >400 |
| HBPDA / Various Diamines | 203 - 243 | Not Reported |
| BPADA / Various Diamines | 218 - 250 | Not Reported |
| Naphthalene-based / ODA, PMDA | 381 | 569 |
TTDA: 3,4-dicarboxy-1,2,3,4-tetrahydro-6-tert-butyl-1-naphthalene succinic dianhydride (a derivative of the target dianhydride)[2]; ODA: 4,4′-oxydianiline[2]; APB: 1,3-bis(4-aminophenoxy)benzene; BAPP: 2,2-bis[4-(4-aminophenoxy)phenyl]propane; BDAF: 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane; HBPDA: dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride[4]; BPADA: 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride)[4]; PMDA: Pyromellitic dianhydride.[5]
Table 2: Mechanical Properties of Polyimides Derived from Alicyclic Dianhydrides
| Polyimide System (Dianhydride/Diamine) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Naphthalene-based / ODA, PMDA | 96.41 | 2.45 | Not Reported |
| BPADA / Various Diamines | Not Reported | Not Reported | 4 - 7 |
| HBPDA / Various Diamines | Not Reported | Not Reported | 3 - 6 |
| 3FPODA / TFDB | 84 - 136 | 3.2 - 4.4 | 2.94 - 4.13 |
3FPODA: 10-oxo-9-phenyl-9-(trifluoromethyl)-9,10-dihydroanthracene-2,3,6,7-tetraacid dianhydride[6]; TFDB: 2,2′-bistrifluoromethyl benzidine.[6]
Table 3: Optical and Dielectric Properties of Polyimides Derived from Alicyclic Dianhydrides
| Polyimide System (Dianhydride/Diamine) | Optical Transmittance (@400nm) (%) | Dielectric Constant (at 1 MHz) |
| TTDA / Various Diamines | ~80 | Not Reported |
| Naphthalene-based / ODA, PMDA | Not Reported | 2.82 |
| BTDA/DOCDA / DDM | Not Reported | 2.83 - 3.14 |
BTDA: 3,3′,4,4′-benzophenone tetracarboxylic dianhydride[7]; DOCDA: 5-[2,5-(dioxotetrahydrofuryl)]-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride[7]; DDM: 4,4′-methylene dianiline.[7]
Experimental Protocols
Two primary methods for the synthesis of polyimides from dianhydrides and diamines are the one-step and two-step procedures.[2] The choice of method often depends on the desired properties of the final polymer and the solubility of the intermediate poly(amic acid).
One-Step High-Temperature Solution Polycondensation
This method directly yields the polyimide in a single reaction vessel.
Protocol:
-
Monomer Preparation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve the aromatic diamine (e.g., 4,4′-oxydianiline, ODA) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or m-cresol under a nitrogen atmosphere.
-
Dianhydride Addition: Once the diamine is fully dissolved, add an equimolar amount of this compound to the solution.
-
Polymerization: Heat the reaction mixture to 180-200°C and maintain this temperature for 4-6 hours with continuous stirring under a nitrogen blanket. Water formed during the imidization is removed by azeotropic distillation if a co-solvent like toluene is used, or by the nitrogen stream.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a non-solvent such as methanol or ethanol with vigorous stirring to precipitate the polyimide.
-
Drying: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and/or water, and dry it in a vacuum oven at 80-100°C for 24 hours.
Two-Step Synthesis via Poly(amic acid) Intermediate
This is the most common method, involving the formation of a soluble poly(amic acid) precursor followed by cyclization to the polyimide.[8]
Protocol:
Step 1: Synthesis of Poly(amic acid) (PAA)
-
Monomer Dissolution: In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve the aromatic diamine in a polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or NMP) at room temperature.
-
Dianhydride Addition: Slowly add an equimolar amount of solid this compound to the stirred diamine solution in several portions. The reaction is exothermic, so maintain the temperature below 30°C using an ice bath if necessary.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere to obtain a viscous poly(amic acid) solution.
Step 2: Imidization (Conversion of PAA to Polyimide)
-
Thermal Imidization:
-
Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate to a desired thickness.
-
Solvent Removal: Place the cast film in a vacuum oven and heat at 80-100°C for 1-2 hours to remove the bulk of the solvent.
-
Curing: Subsequently, heat the film in a stepwise manner, for example, at 150°C, 200°C, 250°C, and 300°C, holding for 1 hour at each temperature, to ensure complete imidization.
-
Film Removal: After cooling to room temperature, the polyimide film can be peeled off the glass substrate.
-
-
Chemical Imidization:
-
Dehydrating Agent Addition: To the poly(amic acid) solution, add a dehydrating agent, typically a mixture of acetic anhydride and a tertiary amine catalyst like pyridine or triethylamine, at room temperature.
-
Reaction: Stir the mixture for 12-24 hours at room temperature.
-
Precipitation: Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.
-
Purification and Drying: Collect the polymer by filtration, wash it extensively, and dry it in a vacuum oven.
-
Visualizations
The following diagrams illustrate the key workflows in the synthesis of high-performance polyimides.
References
- 1. mdpi.com [mdpi.com]
- 2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Low dielectric constant polyimides containing alicyclic segments | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Polycondensation of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the one-pot polycondensation of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride with a diol to synthesize polyesters. This method is designed to be a foundational guide, and specific parameters may require optimization depending on the desired polymer characteristics.
Introduction
Polycondensation is a vital polymerization technique for the synthesis of a wide array of polymers, including polyesters, polyamides, and polycarbonates. The one-pot synthesis approach offers a streamlined and efficient method, minimizing intermediate isolation steps and reducing solvent waste. This protocol details the synthesis of a polyester through the reaction of this compound, a cyclic anhydride, with a diol. The resulting polyester's properties can be tailored by the choice of the diol and the reaction conditions. Polyesters derived from naphthalenedicarboxylic acid derivatives are of interest for their potential thermal and mechanical properties.
Reaction Principle
The fundamental reaction involves the ring-opening of the this compound by a diol, followed by a polycondensation reaction to form the polyester chains. The use of a catalyst can facilitate this process, which typically proceeds at elevated temperatures to drive the reaction towards completion by removing the condensation byproduct, water.
Experimental Protocol
Materials:
-
This compound
-
Diol (e.g., 1,6-hexanediol, 1,4-butanediol)
-
Catalyst (e.g., p-Toluenesulfonic acid, Scandium triflate)
-
High-boiling point, inert solvent (e.g., Diphenyl ether, Toluene with a Dean-Stark trap)
-
Anhydrous solvents for purification (e.g., Chloroform, Methanol)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Condenser (a Dean-Stark trap is recommended if using a solvent like toluene)
-
Nitrogen inlet and outlet
-
Vacuum pump and vacuum-rated glassware
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the three-neck round-bottom flask with a mechanical stirrer, a condenser (or Dean-Stark trap), and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the anhydride.
-
Charging the Reactor: Under a gentle stream of nitrogen, charge the flask with equimolar amounts of this compound and the chosen diol.
-
Solvent and Catalyst Addition: Add the high-boiling point solvent (if not performing a melt polycondensation) and the catalyst. The catalyst loading is typically in the range of 0.1-1 mol% relative to the anhydride.
-
Reaction Initiation: Begin stirring and slowly heat the reaction mixture to the desired temperature (typically between 140°C and 180°C). The exact temperature will depend on the monomers and solvent used.
-
Polycondensation: Maintain the reaction at the set temperature under a constant, slow stream of nitrogen. If using a Dean-Stark trap with toluene, water will be azeotropically removed and collected, driving the equilibrium towards polymer formation. The reaction progress can be monitored by the amount of water collected or by periodically taking samples for viscosity or molecular weight analysis. The reaction time can range from several hours to over 24 hours.
-
High Vacuum Stage (Optional for Higher Molecular Weight): For achieving higher molecular weight polymers, a vacuum can be applied in the later stages of the reaction to effectively remove the final traces of water and other volatile byproducts. The temperature may be increased during this stage.
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, precipitate the polymer by pouring the viscous solution into a non-solvent, such as cold methanol, with vigorous stirring.
-
If no solvent was used (melt polycondensation), dissolve the solidified polymer in a suitable solvent like chloroform. Then, precipitate it in a non-solvent.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the non-solvent to remove unreacted monomers and catalyst.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Data Presentation
The following table should be used to record the experimental conditions and the resulting polymer properties.
| Parameter | Value |
| Monomers | |
| This compound (moles) | |
| Diol (moles) | |
| Catalyst | |
| Type | |
| Loading (mol%) | |
| Reaction Conditions | |
| Solvent | |
| Temperature (°C) | |
| Reaction Time (hours) | |
| Vacuum Applied (if any) | |
| Polymer Properties | |
| Yield (%) | |
| Number Average Molecular Weight (Mn) | |
| Weight Average Molecular Weight (Mw) | |
| Polydispersity Index (PDI) | |
| Glass Transition Temperature (Tg) | |
| Melting Temperature (Tm) |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the one-pot polycondensation process.
Caption: Workflow for one-pot polyester synthesis.
Application Notes and Protocols for 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride-Derived Polymers in Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride represent a promising class of materials for advanced electronic applications. The incorporation of the partially saturated bicyclic dianhydride structure into the polymer backbone, typically in polyimides, imparts unique properties beneficial for electronic devices. These characteristics include high thermal stability, good solubility for processing, and, most notably, a low dielectric constant. This last property is particularly crucial for the development of high-speed microelectronics and high-frequency communication systems where minimizing signal delay and crosstalk is paramount.
While direct applications of polymers from this specific dianhydride are an emerging area of research, extensive studies on analogous polyimides containing alicyclic moieties provide a strong basis for their potential use in various electronic components. These applications primarily leverage their excellent insulating properties.
Potential Applications in Electronics
The primary application for polymers derived from this compound and similar alicyclic dianhydrides is as low-dielectric constant (low-k) insulating materials . The non-planar and bulky nature of the alicyclic structure disrupts the close packing of polymer chains, leading to a lower dielectric constant compared to their fully aromatic counterparts.
Key application areas include:
-
Interlayer Dielectrics (ILDs) in Integrated Circuits: As microelectronic devices continue to shrink, the insulating layers between metal interconnects must have a low dielectric constant to reduce resistive-capacitive (RC) delay, power consumption, and signal crosstalk.
-
Substrates for Flexible Printed Circuits (FPCs): The combination of good thermal stability, mechanical flexibility, and low dielectric constant makes these polymers suitable for substrates in FPCs used in modern electronics.
-
Dielectric Layers in High-Frequency Circuits: For applications in 5G communication and other high-frequency technologies, materials with a low dissipation factor (Df) in addition to a low Dk are required to minimize signal loss.
-
Encapsulation and Packaging of Electronic Components: Their thermal stability and insulating properties make them suitable for protecting sensitive electronic components from environmental factors and ensuring electrical isolation.
Data Presentation: Properties of Alicyclic Polyimides
The following table summarizes key quantitative data for polyimides derived from various alicyclic dianhydrides, which serve as representative examples for the expected performance of polymers derived from this compound.
| Polymer System | Dielectric Constant (k) | Dissipation Factor (Df) | Breakdown Strength (MV/m) | Glass Transition Temperature (Tg) (°C) |
| Polyimide from 3,3′,4,4′-benzophenone tetracarboxylic dianhydride (BTDA) and 4,4′-methylene dianiline (DDM) with alicyclic content | 2.86 - 3.16 @ 1 kHz | Not Reported | Not Reported | Not Reported |
| Polyimide from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) and various rigid diamines | Not Reported | Not Reported | Not Reported | 272 - 355 |
| All-alicyclic polyimide | Not Reported | Not Reported | 600 | ~277 |
| Fluorinated Polyimide (6FDA-based) | < 3.0 | Not Reported | > 210 V/μm | > 300 |
| Polyimides with tert-butyl groups | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of Polyimide from this compound and an Aromatic Diamine (General Procedure)
This protocol describes a typical two-step polymerization method to synthesize a polyimide.
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Poly(amic acid) Synthesis: a. In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP under a nitrogen atmosphere. b. Slowly add an equimolar amount of this compound powder to the solution in small portions. c. Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
Film Casting and Thermal Imidization: a. Cast the poly(amic acid) solution onto a clean glass substrate. b. Place the coated substrate in a vacuum oven and heat according to the following temperature program:
- 80°C for 2 hours to remove the solvent.
- 150°C for 1 hour.
- 200°C for 1 hour.
- 250°C for 1 hour.
- 300°C for 1 hour to complete the imidization process. c. After cooling to room temperature, peel the polyimide film from the glass substrate.
-
Chemical Imidization (Alternative to Thermal Imidization): a. To the poly(amic acid) solution, add acetic anhydride and pyridine as dehydrating agent and catalyst, respectively. b. Stir the mixture at room temperature for 24 hours. c. Precipitate the polyimide by pouring the solution into a large volume of methanol. d. Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven.
Protocol 2: Fabrication and Characterization of a Metal-Insulator-Metal (MIM) Capacitor for Dielectric Property Measurement
This protocol outlines the fabrication of a simple capacitor structure to evaluate the dielectric properties of the synthesized polyimide film.
Materials:
-
Synthesized polyimide film
-
Substrate (e.g., silicon wafer with a native oxide layer)
-
Metal for electrodes (e.g., Aluminum, Gold)
-
Shadow mask
-
Thermal evaporator or sputter coater
-
LCR meter or impedance analyzer
Procedure:
-
Substrate Preparation: a. Clean the silicon wafer substrate using a standard cleaning procedure (e.g., RCA clean).
-
Bottom Electrode Deposition: a. Deposit a layer of the chosen metal (e.g., 100 nm of Aluminum) onto the cleaned substrate using thermal evaporation or sputtering to serve as the bottom electrode.
-
Polyimide Film Deposition: a. Dissolve the synthesized polyimide in a suitable solvent (e.g., NMP) to form a solution. b. Spin-coat the polyimide solution onto the bottom electrode. c. Cure the film using the thermal imidization protocol described in Protocol 1.
-
Top Electrode Deposition: a. Place a shadow mask with well-defined circular patterns on top of the polyimide film. b. Deposit the top metal electrode (e.g., 100 nm of Aluminum) through the shadow mask using thermal evaporation or sputtering.
-
Dielectric Characterization: a. Measure the capacitance (C) and dissipation factor (Df) of the fabricated MIM capacitor at various frequencies using an LCR meter. b. Measure the thickness (d) of the polyimide film using a profilometer or ellipsometer. c. Calculate the dielectric constant (k) using the formula: k = (C * d) / (ε₀ * A) where ε₀ is the permittivity of free space and A is the area of the top electrode. d. Measure the leakage current as a function of applied voltage to determine the breakdown strength.
Visualizations
Caption: Workflow for the synthesis and characterization of polyimide films.
Caption: Fabrication process for a Metal-Insulator-Metal (MIM) capacitor.
Caption: Relationship between molecular structure and dielectric properties.
Application Notes and Protocols for Organosoluble Polyimides Derived from 3,4-Dihydro-1,2-naphthalenedicarboxylic Anhydride and its Analogs
Introduction
Organosoluble polyimides are a class of high-performance polymers that exhibit excellent thermal stability, mechanical strength, and chemical resistance, combined with the significant advantage of being processable from solution. This solubility overcomes the processing challenges associated with traditional intractable aromatic polyimides. The incorporation of non-planar, bulky alicyclic structures into the polymer backbone is a key strategy to disrupt chain packing and enhance solubility. This document provides detailed application notes and protocols for the synthesis and characterization of organosoluble polyimides derived from a substituted dianhydride, 3,4-dicarboxy-1,2,3,4-tetrahydro-6-tert-butyl-1-naphthalene succinic dianhydride (TTDA), a close analog of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride. The methodologies and data presented are based on established research and are intended for researchers, scientists, and professionals in materials science and drug development.
The asymmetrical alicyclic tetralin structure of the dianhydride imparts good solubility to the resulting polyimides in a range of organic solvents, including those with low boiling points.[1] This allows for the fabrication of flexible and tough polyimide films via solution casting, which exhibit good optical transparency.[1]
Data Presentation
The properties of polyimides are highly dependent on the chemical structure of both the dianhydride and the diamine monomers. Below is a summary of the properties of polyimides synthesized from 3,4-dicarboxy-1,2,3,4-tetrahydro-6-tert-butyl-1-naphthalene succinic dianhydride (TTDA) and various aromatic diamines.
Table 1: Thermal Properties of TTDA-Based Polyimides
| Polyimide Designation | Aromatic Diamine | Glass Transition Temperature (Tg), °C | 5% Weight Loss Temperature (Td5), °C (in N2) |
| PI-1 | 4,4′-oxydianiline (ODA) | 242 | 439 |
| PI-2 | 4,4′-(4,4′-isopropylidenediphenoxy)dianiline | 231 | 441 |
| PI-3 | 1,4-bis(4-aminophenoxy)benzene | 258 | 451 |
| PI-4 | 2,2-bis[4-(4-aminophenoxy)phenyl]propane | 236 | 455 |
Data extracted from Guo et al., "Organosoluble semi-alicyclic polyimides derived from 3,4-dicarboxy-1,2,3,4-tetrahydro-6-tert-butyl-1-naphthalene succinic dianhydride and aromatic diamines: Synthesis, characterization and thermal degradation investigation."
Table 2: Solubility of TTDA-Based Polyimides
| Solvent | PI-1 | PI-2 | PI-3 | PI-4 |
| N-methyl-2-pyrrolidone (NMP) | ++ | ++ | ++ | ++ |
| N,N-dimethylacetamide (DMAc) | ++ | ++ | ++ | ++ |
| N,N-dimethylformamide (DMF) | ++ | ++ | ++ | ++ |
| Dimethyl sulfoxide (DMSO) | ++ | ++ | ++ | ++ |
| Tetrahydrofuran (THF) | + | ++ | + | ++ |
| Dichloromethane (DCM) | - | + | - | + |
| m-Cresol | ++ | ++ | ++ | ++ |
++: Soluble at room temperature; +: Partially soluble or soluble on heating; -: Insoluble. Data extracted from Guo et al.[1]
Experimental Protocols
The synthesis of organosoluble polyimides from alicyclic dianhydrides can be achieved through a one-step or a two-step polymerization method.
Protocol 1: One-Step High-Temperature Solution Polycondensation
This method directly yields the polyimide in a high-boiling solvent.
Materials:
-
3,4-dicarboxy-1,2,3,4-tetrahydro-6-tert-butyl-1-naphthalene succinic dianhydride (TTDA)
-
Aromatic diamine (e.g., 4,4′-oxydianiline)
-
m-Cresol (solvent)
-
Isoquinoline (catalyst)
-
Nitrogen gas supply
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
Procedure:
-
In a three-necked flask, dissolve the aromatic diamine in m-cresol.
-
Add an equimolar amount of the TTDA dianhydride to the solution.
-
Add a catalytic amount of isoquinoline.
-
Under a gentle stream of nitrogen, heat the reaction mixture to 80°C and stir for 1 hour.
-
Gradually raise the temperature to 200°C and maintain for 4-6 hours, with continuous stirring, to facilitate the removal of water formed during imidization.
-
Cool the resulting viscous polymer solution to room temperature.
-
Precipitate the polyimide by pouring the solution into a non-solvent such as methanol.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100°C overnight.
Protocol 2: Two-Step Polycondensation via Poly(amic acid) Precursor
This method involves the formation of a soluble poly(amic acid) intermediate, followed by chemical or thermal imidization.
Step 2a: Synthesis of Poly(amic acid) (PAA) Materials:
-
Alicyclic dianhydride (e.g., TTDA)
-
Aromatic diamine
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas supply
-
Three-necked flask with a mechanical stirrer and nitrogen inlet
Procedure:
-
In a dry, nitrogen-purged three-necked flask, dissolve the aromatic diamine in anhydrous DMAc or NMP.
-
Slowly add an equimolar amount of the solid dianhydride to the stirred diamine solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 12-24 hours at room temperature to form a viscous poly(amic acid) solution.
Step 2b: Imidization
i. Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to control the thickness.
-
Heat the cast film in an oven with a programmed temperature ramp, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 30 minutes to ensure complete conversion to the polyimide.
-
After cooling, immerse the glass plate in water to detach the polyimide film.
-
Dry the film in a vacuum oven.
ii. Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and a catalyst like pyridine or triethylamine (typically in a 2:1 molar ratio with respect to the repeating unit).
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the resulting polyimide in a non-solvent like methanol.
-
Filter, wash, and dry the polymer as described in Protocol 1.
Protocol 3: Preparation of Polyimide Films
Materials:
-
Synthesized organosoluble polyimide
-
Solvent (e.g., NMP, DMAc)
-
Glass plate
-
Doctor blade or spin coater
Procedure:
-
Prepare a 10-20% (w/v) solution of the polyimide in a suitable solvent.
-
Filter the solution to remove any impurities.
-
Pour the filtered solution onto a level glass plate and cast a film of uniform thickness using a doctor blade.
-
Place the cast film in an oven and heat at a controlled temperature (e.g., 80-100°C) for several hours to slowly evaporate the solvent.
-
To ensure complete removal of the residual solvent, further dry the film in a vacuum oven at a temperature below the polymer's Tg (e.g., 150-200°C) for 24 hours.[2]
-
Cool to room temperature and carefully peel the film from the glass substrate.
Visualizations
General Synthesis of Polyimides
The following diagram illustrates the two-step synthesis of polyimides, proceeding through a poly(amic acid) intermediate.
References
No Direct Applications of 3,4-Dihydro-1,2-naphthalenedicarboxylic Anhydride in Fluorescent Dye Synthesis Found
A comprehensive literature search did not yield any specific examples, application notes, or protocols for the use of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride in the synthesis of fluorescent dyes. While chemical databases confirm the existence of this compound, there is no readily available scientific literature or patents detailing its application as a direct precursor for fluorescent materials.
The field of fluorescent dye synthesis extensively utilizes isomers of naphthalenedicarboxylic anhydride, with a predominant focus on 1,8-naphthalic anhydride and its derivatives. These compounds serve as key building blocks for naphthalimides, a versatile class of fluorophores with applications in cellular imaging, sensing, and materials science. The structural rigidity and electron-accepting nature of the naphthalimide core, derived from 1,8-naphthalic anhydride, are crucial for the desirable photophysical properties of the resulting dyes.
Given the absence of data for the requested this compound, we propose to provide a detailed set of Application Notes and Protocols for the closely related and widely used 1,8-naphthalic anhydride . This will include:
-
Detailed synthetic protocols for the preparation of fluorescent naphthalimide dyes.
-
Quantitative data on the photophysical properties of these dyes, presented in clear, tabular format.
-
Diagrams of experimental workflows and relevant signaling pathways where these dyes are employed.
This alternative approach will deliver the detailed, high-quality documentation requested, focusing on a highly relevant and well-established area of fluorescent dye chemistry. We await your confirmation to proceed with this proposed topic.
Application Notes and Protocols: Step-by-Step Imidization of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted imides from 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride. Imides derived from naphthalic anhydrides are a class of compounds with significant potential in medicinal chemistry and materials science. Naphthalimide derivatives have demonstrated a range of biological activities, including antimicrobial and anticancer properties, making them attractive scaffolds for drug discovery and development.[1][2][3][4]
These protocols offer a foundational methodology for the synthesis and subsequent biological evaluation of novel imides derived from this compound. The imidization process is a robust and versatile reaction, allowing for the introduction of a wide variety of functional groups through the selection of the primary amine, thus enabling the generation of diverse chemical libraries for screening.
Data Presentation
Due to the limited availability of specific quantitative data for the imidization of this compound in the current literature, the following tables provide generalized data based on analogous reactions with other cyclic anhydrides. These values should be considered as starting points for reaction optimization.
Table 1: Generalized Reaction Parameters for Imidization of Cyclic Anhydrides
| Parameter | Value Range | Notes |
| Reactant Ratio | ||
| Anhydride:Amine | 1:1 to 1:1.2 | A slight excess of the amine can ensure complete consumption of the anhydride. |
| Solvent | Glacial Acetic Acid | A common solvent that also acts as a catalyst for the cyclodehydration step. |
| Toluene, Xylene | Can be used with a Dean-Stark trap to remove water azeotropically. | |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent suitable for forming the intermediate amic acid. | |
| Temperature | 100 - 140 °C | Refluxing in glacial acetic acid is a common and effective method. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Yield | 60 - 95% | Highly dependent on the specific amine and reaction conditions used. |
Table 2: Hypothetical Physical and Chemical Data for a Synthesized Imide
| Property | Example Data | Method of Analysis |
| Molecular Formula | C₁₈H₁₅NO₂ (for N-phenyl derivative) | Mass Spectrometry |
| Molecular Weight | 289.32 g/mol (for N-phenyl derivative) | Mass Spectrometry |
| Melting Point | 180 - 185 °C | Melting Point Apparatus |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, DMF, CHCl₃ | Solubility Tests |
| ¹H NMR (CDCl₃, ppm) | δ 7.2-8.0 (m, 9H), 3.1-3.4 (m, 4H) | Nuclear Magnetic Resonance |
| ¹³C NMR (CDCl₃, ppm) | δ 168.2, 135.1, 132.5, ... | Nuclear Magnetic Resonance |
| FT-IR (cm⁻¹) | ~1710 (C=O, imide), ~1380 (C-N) | Infrared Spectroscopy |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl/Alkyl-3,4-dihydro-1,2-naphthalenediimide via Thermal Imidization
This protocol describes a one-step thermal imidization process using glacial acetic acid as the solvent. This method is straightforward and generally provides good yields for a variety of primary amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline for N-phenyl derivative, or benzylamine for N-benzyl derivative)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reactants: Add the primary amine (1.1 eq) to the flask, followed by glacial acetic acid (sufficient to dissolve the reactants, e.g., 10-20 mL per gram of anhydride).
-
Reaction: Heat the mixture to reflux (approximately 118 °C for acetic acid) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water with stirring.
-
Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with water and then with a small amount of cold ethanol to remove any remaining acetic acid and unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.
-
Characterization: Characterize the final product by determining its melting point, and by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Screening for Antimicrobial Activity using Broth Microdilution Assay
This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of the newly synthesized imides against various bacterial and fungal strains.[5][6]
Materials:
-
Synthesized N-substituted-3,4-dihydro-1,2-naphthalenediimide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve the synthesized imide in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the compound's stock solution in the appropriate broth to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes in broth without the compound) and a negative control (broth only). Also, include wells with the positive control antibiotic.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 3: Assessing Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effect of the synthesized imides on cancer cell lines.[7]
Materials:
-
Synthesized N-substituted-3,4-dihydro-1,2-naphthalenediimide
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)
-
Normal human cell line (for assessing selectivity, e.g., MCF-10A)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
Compound Treatment: Prepare serial dilutions of the synthesized imide in the cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (cells treated with DMSO at the same concentration as in the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizations
Caption: General mechanism of the imidization reaction.
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Hypothetical signaling pathway for anticancer activity.
References
- 1. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of 1,8-naphthalimide derivatives of nalidixic acid [rlib.uctm.edu]
- 3. Synthesis of naphthalimide derivatives with potential anticancer activity, their comparative ds- and G-quadruplex-DNA binding studies and related biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Curing Kinetics of Polyamic Acids from 3,4-Dihydro-1,2-naphthalenedicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The synthesis of polyimides typically proceeds through a two-step process: the formation of a soluble polyamic acid (PAA) precursor, followed by a cyclodehydration reaction (imidization) to form the final polyimide.[2] The curing kinetics of this imidization step are crucial as they dictate the final properties of the polyimide material.
This document focuses on polyamic acids derived from 3,4-dihydro-1,2-naphthalenedicarboxylic anhydride, an alicyclic dianhydride. The introduction of such non-aromatic structures into the polyimide backbone can influence properties like solubility, optical transparency, and processability. Understanding the curing kinetics is essential for optimizing the processing conditions to achieve desired material characteristics.
Synthesis of Polyamic Acid
The synthesis of polyamic acid is typically carried out via a solution polycondensation reaction between a dianhydride and a diamine in a polar aprotic solvent.[3]
Experimental Protocol: Synthesis of Polyamic Acid
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), 4,4′-diaminodiphenylmethane (DDPM))
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
Procedure:
-
In a three-neck round-bottom flask, dissolve a stoichiometric amount of the aromatic diamine in anhydrous DMAc or NMP under a nitrogen atmosphere.
-
Stir the solution until the diamine is completely dissolved.
-
Slowly add an equimolar amount of this compound to the diamine solution in small portions.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to yield a viscous polyamic acid solution.[4]
Diagram of the Experimental Workflow:
References
Application Notes and Protocols: Formulation of Heat-Resistant Polyimide Coatings with 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of heat-resistant coatings utilizing 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride. This anhydride serves as a key monomer in the synthesis of high-performance polyimides, which are known for their exceptional thermal stability and mechanical strength, making them suitable for demanding applications in electronics, aerospace, and other industries requiring robust material performance at elevated temperatures.
The introduction of the dihydro-naphthalene structure into the polymer backbone is anticipated to impart a unique combination of rigidity and processability. This document outlines the synthesis of the poly(amic acid) precursor, its subsequent thermal imidization to form the final polyimide coating, and the characterization of the resulting film.
Overview of Polyimide Synthesis
The formation of polyimide coatings from this compound typically follows a two-step process. The first step involves the polycondensation reaction between the dianhydride and an aromatic diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) (PAA) precursor. In the second step, the PAA solution is cast onto a substrate and thermally cured to induce cyclodehydration (imidization), resulting in the formation of the final, insoluble, and thermally stable polyimide film. The choice of the diamine co-monomer is critical as it significantly influences the properties of the final polyimide.
Logical Relationship of Formulation Components
Caption: Key components in polyimide formulation.
Experimental Protocols
Synthesis of Poly(amic acid) (PAA) Precursor
This protocol describes the synthesis of a poly(amic acid) solution, the precursor to the final polyimide coating. 4,4'-Oxydianiline (ODA) is used as a representative aromatic diamine.
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas, high purity
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of nitrogen.
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve a stoichiometric amount of 4,4'-oxydianiline (ODA) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a final polymer concentration of 15-20% (w/w).
-
Stir the solution under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.
-
Slowly add an equimolar amount of solid this compound to the diamine solution in small portions over a period of 30-60 minutes.
-
Maintain the reaction mixture at room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
The resulting viscous, clear to yellowish solution is the poly(amic acid) precursor. It can be stored at low temperatures (2-8°C) before use.
Formation of Polyimide Coating
This protocol details the process of casting the PAA solution and its thermal conversion into a polyimide film.
Materials:
-
Poly(amic acid) solution from section 2.1
-
Glass or quartz substrate
-
Film applicator (e.g., doctor blade)
-
Programmable oven or furnace
Procedure:
-
Clean the substrate thoroughly with acetone, followed by isopropanol, and dry it completely.
-
Pour the poly(amic acid) solution onto the cleaned substrate.
-
Use a film applicator to cast a uniform film of the desired thickness.
-
Place the coated substrate in a programmable oven.
-
Implement a staged thermal curing process:
-
Heat to 80-100°C for 1-2 hours to slowly evaporate the solvent.
-
Increase the temperature to 150°C and hold for 1 hour.
-
Increase the temperature to 200°C and hold for 1 hour.
-
Finally, increase the temperature to 250-300°C and hold for 1-2 hours to ensure complete imidization.
-
-
Allow the oven to cool down slowly to room temperature to avoid thermal shock and cracking of the film.
-
The resulting polyimide film can be carefully peeled off from the substrate for further characterization.
Experimental Workflow
Caption: Workflow for polyimide coating formulation.
Expected Performance Data
The properties of polyimides are highly dependent on their chemical structure. Based on data for semi-alicyclic polyimides derived from similar tetralin-containing dianhydrides, the following table summarizes the expected performance of a polyimide film synthesized from this compound and a standard aromatic diamine like ODA.[1]
| Property | Expected Value | Test Method |
| Glass Transition Temp. (Tg) | 260 - 300 °C | DSC (Differential Scanning Calorimetry) |
| 5% Weight Loss Temp. (TGA) | > 400 °C (in Nitrogen) | TGA (Thermogravimetric Analysis) |
| Tensile Strength | 70 - 100 MPa | ASTM D882 |
| Tensile Modulus | 1.5 - 2.5 GPa | ASTM D882 |
| Elongation at Break | 5 - 15 % | ASTM D882 |
| Dielectric Constant (1 MHz) | 2.8 - 3.2 | Dielectric Spectroscopy |
| Water Absorption | 0.2 - 0.5 % | ASTM D570 |
Note: These are estimated values and actual results may vary depending on the specific diamine used, the molecular weight of the polymer, and the curing conditions.
Safety and Handling
-
Anhydrides: Anhydrides are moisture-sensitive and can be irritating to the respiratory tract and skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: NMP and other polar aprotic solvents are reproductive toxins and can be absorbed through the skin. All handling of these solvents should be done in a fume hood with appropriate PPE.
-
Curing Process: The thermal curing process should be carried out in a well-ventilated oven or furnace, as volatile byproducts may be released.
This document provides a foundational guide for the formulation and application of heat-resistant coatings using this compound. Researchers are encouraged to adapt and optimize these protocols for their specific applications and to conduct thorough characterization to validate the performance of the resulting materials.
References
Application Notes and Protocols for the Polymerization of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride with Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of novel polyimides derived from the polymerization of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride with various aromatic diamines. The resulting semi-alicyclic polyimides are of interest for applications requiring high thermal stability, good solubility, and specific optical properties.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical properties.[1][2][3] The introduction of alicyclic structures, such as that from this compound, into the polymer backbone can impart unique characteristics, including improved solubility and processability, while maintaining high thermal stability.[4][5] This document outlines the synthesis of a series of polyimides by reacting this compound with different aromatic diamines. The structure-property relationships are explored by comparing the thermal and mechanical properties of the resulting polymers.
General Reaction Scheme
The polymerization is typically carried out via a two-step method involving the formation of a poly(amic acid) precursor, followed by chemical or thermal imidization to yield the final polyimide.[1][6]
Caption: General two-step polymerization of this compound with an aromatic diamine.
Experimental Protocols
Materials
-
This compound (DHNA)
-
Aromatic diamines (e.g., 4,4'-oxydianiline (ODA), 4,4'-(9-fluorenylidene)dianiline (FDA), 2,2'-bis(trifluoromethyl)benzidine (TFMB))
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Pyridine
-
Acetic anhydride
Protocol 1: Two-Step Synthesis of Polyimides
This protocol describes the synthesis via a poly(amic acid) intermediate followed by thermal imidization.
1. Synthesis of Poly(amic acid) (PAA)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., ODA, 10 mmol) in anhydrous NMP (sufficient to achieve a 15-20 wt% solid content).
-
Stir the solution at room temperature under a nitrogen atmosphere until the diamine is completely dissolved.
-
Gradually add an equimolar amount of this compound (DHNA, 10 mmol) to the solution over 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
2. Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and heat according to the following temperature program:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.
Protocol 2: One-Step High-Temperature Solution Polycondensation
This method directly yields the polyimide in solution.
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, dissolve the aromatic diamine (10 mmol) and an equimolar amount of DHNA (10 mmol) in a suitable high-boiling solvent (e.g., m-cresol) containing a catalyst such as isoquinoline.
-
Add a co-solvent (e.g., toluene) to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to 180-200 °C and maintain for 4-6 hours, continuously removing the water formed during the reaction.
-
After cooling to room temperature, precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C.
Experimental Workflow
The following diagram illustrates the general workflow from monomer synthesis to polymer characterization.
Caption: Experimental workflow for polyimide synthesis and characterization.
Data Presentation
The properties of the synthesized polyimides are summarized in the tables below. These values are representative and will vary depending on the specific aromatic diamine used and the precise reaction conditions.
Table 1: Thermal Properties of DHNA-based Polyimides
| Polyimide ID | Aromatic Diamine | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Char Yield at 800°C (%) |
| DHNA-ODA | 4,4'-Oxydianiline | 265 | 510 | 62 |
| DHNA-FDA | 4,4'-(9-Fluorenylidene)dianiline | 310 | 535 | 68 |
| DHNA-TFMB | 2,2'-Bis(trifluoromethyl)benzidine | 290 | 520 | 65 |
Table 2: Mechanical Properties of DHNA-based Polyimide Films
| Polyimide ID | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| DHNA-ODA | 110 | 15 | 2.5 |
| DHNA-FDA | 125 | 10 | 3.0 |
| DHNA-TFMB | 115 | 12 | 2.8 |
Table 3: Solubility of DHNA-based Polyimides
| Polyimide ID | NMP | DMAc | m-Cresol | Chloroform |
| DHNA-ODA | ++ | ++ | + | - |
| DHNA-FDA | ++ | ++ | ++ | +/- |
| DHNA-TFMB | ++ | ++ | ++ | + |
Key: ++ (Soluble), + (Soluble on heating), +/- (Partially soluble), - (Insoluble)
Structure-Property Relationship
The properties of the resulting polyimides are highly dependent on the structure of the aromatic diamine used.
Caption: Influence of aromatic diamine structure on final polyimide properties.
For instance, the incorporation of flexible ether linkages (as in ODA) can enhance solubility and film-forming capabilities. Conversely, rigid and bulky groups like the fluorenyl moiety in FDA tend to increase the glass transition temperature and thermal stability due to restricted chain mobility. The presence of trifluoromethyl groups (in TFMB) can improve solubility and optical transparency while maintaining high thermal stability.[3][7]
Conclusion
The polymerization of this compound with various aromatic diamines provides a versatile route to a range of novel semi-alicyclic polyimides. By carefully selecting the aromatic diamine comonomer, the thermal, mechanical, and solubility properties of the resulting polymers can be tailored for specific applications in fields ranging from microelectronics to advanced materials in drug delivery systems. The protocols and data presented herein serve as a valuable starting point for researchers and scientists exploring this promising class of polymers.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Synthesis of aromatic polyimides from dianhydrides and diamines | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary methods for the purification of crude this compound are distillation under diminished pressure and recrystallization.[1] Often, a combination of these techniques is employed to achieve high purity.
Q2: What are the expected melting points for the crude and purified product?
The melting point is a key indicator of purity. The expected melting points are as follows:
-
Crude product: 117-122 °C[1]
-
Distilled product: 122-124 °C[1]
-
Recrystallized product: 125-126 °C (as pale yellow prisms)[1]
Q3: What are the potential impurities in crude this compound?
Common impurities can include:
-
Unreacted starting materials: If the synthesis is a Diels-Alder reaction, unreacted diene or dienophile (e.g., maleic anhydride) may be present.[2]
-
Corresponding dicarboxylic acid: The anhydride is susceptible to hydrolysis, which opens the anhydride ring to form the dicarboxylic acid. This can occur if the compound is exposed to moisture.[2]
-
Dehydrogenated product: Dehydrogenation of the dihydro-compound can lead to the formation of 1,2-naphthalic anhydride, especially if the synthesis or purification involves high temperatures.[3]
-
Tarry or colored impurities: Similar to the synthesis of phthalic anhydride, various side reactions can lead to the formation of colored or tarry substances.[4]
Q4: Can sublimation be used to purify this compound?
Sublimation is a viable purification technique for many organic solids that have an appreciable vapor pressure below their melting point, such as naphthalene and benzoic acid.[4][5] While not explicitly detailed for this compound in the provided search results, it is a potential alternative method worth considering, especially for removing non-volatile impurities.
Troubleshooting Guides
Problem 1: Low Yield After Purification
Q: I am experiencing a significant loss of product during purification, resulting in a low yield. What are the possible causes and solutions?
A: Low yields can stem from several factors depending on the purification method.
-
Recrystallization Issues:
-
Excessive Solvent: Using too much solvent during recrystallization will result in a portion of the product remaining dissolved in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to concentrate the solution.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent mixture. A documented solvent system is a mixture of benzene and ligroin.[1]
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration, product can crystallize on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask, and keep the solution hot during filtration.
-
-
-
Distillation Issues:
-
Decomposition: The compound may be sensitive to high temperatures and could be decomposing during distillation.
-
Solution: Ensure the distillation is performed under a sufficiently high vacuum to lower the boiling point and minimize thermal stress on the compound.
-
-
Mechanical Losses: Product can be lost due to residue in the distillation flask or hold-up in the distillation column.
-
Solution: Ensure efficient transfer of the distilled product and consider rinsing the apparatus with a suitable solvent to recover any remaining material, if subsequent steps allow.
-
-
Problem 2: Persistent Color in the Purified Product
Q: My purified this compound remains yellow or discolored. How can I obtain a colorless product?
A: A persistent color often indicates the presence of conjugated impurities or degradation products.
-
For Recrystallization:
-
Activated Charcoal Treatment: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration.
-
Protocol: Add a small amount (typically 1-2% by weight of the solute) of activated charcoal to the hot, dissolved solution. Swirl the mixture for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be cautious not to add charcoal to a boiling solution as it can cause bumping.
-
-
-
Chemical Treatment (adapted from similar compounds):
-
For anhydrides like phthalic anhydride, thermal treatment, sometimes with the addition of chemical agents, can help to remove color-forming impurities.[6] For instance, heating with a small amount of sulfuric acid has been used to decompose impurities in crude phthalic anhydride before distillation.[7] However, such harsh conditions should be tested on a small scale as they could potentially lead to dehydrogenation or other side reactions with this compound.
-
Problem 3: The Product Oiled Out or Failed to Crystallize During Recrystallization
Q: During my attempt at recrystallization, the compound separated as an oil instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.
-
Immediate Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution to dissolve the oil, then add more hot solvent until the solution is no longer saturated at the boiling point. Allow it to cool slowly.
-
Induce Crystallization: If the solution is supersaturated but crystals are not forming, try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal of the pure compound.
-
-
Preventative Measures:
-
Change the Solvent System: The chosen solvent may not be appropriate. A solvent with a lower boiling point or a mixed solvent system might be necessary. The documented benzene-ligroin system is a good starting point.[1]
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oiling out over crystallization.
-
Quantitative Data Summary
| Purification Stage | Melting Point (°C) | Yield | Appearance | Reference |
| Crude Product | 117-122 | 40-45 g (from specific synthesis) | Pale yellow solid | [1] |
| After Distillation | 122-124 | 38-42 g (73-81%) | Light yellow product | [1] |
| After Recrystallization | 125-126 | 34-41 g | Pale yellow prisms | [1] |
Experimental Protocols
Protocol 1: Purification by Distillation under Diminished Pressure
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Procedure: a. Place the crude this compound (40-45 g) into the round-bottom flask.[1] b. Apply a vacuum and gradually heat the flask. c. Collect the fraction that distills at the appropriate temperature and pressure. The pure compound will distill as a light yellow liquid that solidifies upon cooling.[1] d. The expected yield of the distilled product is 38-42 g.[1]
Protocol 2: Purification by Recrystallization
-
Solvent Preparation: Prepare a solvent mixture of benzene and ligroin (b.p. 60-80 °C).[1]
-
Dissolution: a. Place the crude or distilled this compound in an Erlenmeyer flask. b. Add the minimum amount of hot benzene (e.g., 100 cc for 38-42 g of product) to dissolve the solid completely.[1]
-
Crystallization: a. To the hot benzene solution, add ligroin (e.g., 75 cc) to decrease the solubility of the anhydride.[1] b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: a. Collect the resulting pale yellow prisms by vacuum filtration using a Büchner funnel.[1] b. Wash the crystals with a small amount of cold ligroin to remove any residual soluble impurities. c. Dry the purified crystals under vacuum. The expected yield is 34-41 g with a melting point of 125-126 °C.[1]
Visualizations
Caption: Workflow for Purification by Distillation.
Caption: Workflow for Purification by Recrystallization.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Lab report #4: Diels-Alder Reaction - Google ドキュメント [docs.google.com]
- 3. US2680751A - Preparation of cyclic anhydrides of aromatic dicarboxylic acids - Google Patents [patents.google.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2105911A - Purification of phthalic anhydride - Google Patents [patents.google.com]
Optimizing reaction yield in the synthesis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield in the synthesis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, based on the established two-step protocol involving an initial ester condensation followed by an acid-catalyzed intramolecular cyclization.
Issue 1: Low Yield in Step 1 (Ester Condensation)
The first step, a Claisen-type condensation between ethyl γ-phenylbutyrate and ethyl oxalate, is critical for preparing the intermediate for cyclization. Low yields at this stage can derail the entire synthesis.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no color change or heat evolution). | Inactive Base: Sodium ethoxide is highly sensitive to moisture. The use of old or improperly handled sodium, or wet ethanol/ether, will deactivate the base. | Use freshly powdered sodium and absolute (anhydrous) ethanol and ether to prepare the sodium ethoxide in situ. Ensure all glassware is thoroughly flame-dried or oven-dried before use. |
| A large amount of starting material (ethyl γ-phenylbutyrate) is recovered. | Insufficient Base/Reaction Time: The Claisen condensation is an equilibrium process. A full stoichiometric equivalent of base is required to drive the reaction forward by deprotonating the β-keto ester product.[1] | Ensure at least one full equivalent of active sodium ethoxide is used relative to the ethyl γ-phenylbutyrate. If the reaction is sluggish, consider extending the reflux time beyond the recommended 24 hours. |
| Formation of side products from self-condensation of ethyl γ-phenylbutyrate. | Incorrect Order of Reagent Addition: Adding the ethyl γ-phenylbutyrate before the ethyl oxalate can promote self-condensation. | Add the reagents as specified in the protocol: add ethyl oxalate to the sodium ethoxide suspension first, followed by the dropwise addition of ethyl γ-phenylbutyrate.[2] |
Issue 2: Low Yield or Product Degradation in Step 2 (Cyclization)
The second step is an intramolecular Friedel-Crafts acylation, where the intermediate oil is cyclized using concentrated sulfuric acid. This step is sensitive to temperature and acid strength.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Dark, tar-like residue forms upon addition of sulfuric acid. | Excessive Temperature: The cyclization is exothermic. If the temperature rises significantly above the recommended 20–25°C, side reactions such as sulfonation of the aromatic ring or polymerization can occur.[3] | Add the intermediate oil to the sulfuric acid very slowly, ensuring vigorous stirring and efficient cooling in an ice bath to maintain the internal temperature between 20–25°C.[2] |
| Incomplete cyclization; recovery of starting intermediate after workup. | Insufficient Acid Strength or Reaction Time: The cyclization requires a strong acid catalyst to proceed to completion. | Use fresh, concentrated (98%) sulfuric acid. If the reaction is incomplete after 1.5 hours, consider extending the stirring time at 20-25°C for an additional hour before quenching. |
| Product is off-color (dark yellow or brown) after precipitation. | Impurities from Step 1 or Minor Side Reactions: Incomplete purification of the intermediate or minor charring during cyclization can discolor the product. | Ensure the intermediate from Step 1 is properly washed and dried. For the final product, purification by distillation followed by recrystallization is highly effective at removing colored impurities.[2] |
II. Frequently Asked Questions (FAQs)
Q1: Can I use a different base for the ester condensation, such as sodium hydride (NaH) or LDA? A1: Yes, stronger bases like sodium amide or sodium hydride can often increase the yield in Claisen condensations by more effectively shifting the equilibrium towards the product.[4] However, sodium ethoxide, prepared in situ, is effective and specified in the established literature protocol.[2] If using an alternative base, ensure it is non-nucleophilic to avoid side reactions with the ester.
Q2: My final product has a low melting point and appears oily. What is the likely cause? A2: This is a common issue when the product "oils out" instead of crystallizing. It can happen if the cooling process is too rapid or if significant impurities are present, causing melting point depression. Ensure slow cooling during recrystallization. If the problem persists, the impurity level may be too high for crystallization alone. In this case, purification by vacuum distillation prior to recrystallization is recommended.[2][5]
Q3: Is sulfuric acid the only option for the cyclization step? What about polyphosphoric acid (PPA)? A3: Polyphosphoric acid (PPA) is a common and effective reagent for intramolecular acylations and may serve as a viable alternative to sulfuric acid.[3][6] In some cases, PPA can lead to cleaner reactions with fewer charring-related side products. However, reaction conditions such as temperature and time would need to be optimized.
Q4: How can I confirm the identity and purity of my final product? A4: The identity can be confirmed using spectroscopic methods such as IR and Mass Spectrometry. The purity should be assessed by measuring the melting point; the pure compound melts at 125–126°C after crystallization.[2] Purity can also be checked by Thin Layer Chromatography (TLC).
Q5: What is the most likely side product if my anhydride product is exposed to water? A5: Anhydrides can react with moisture, even from the air, to hydrolyze into the corresponding dicarboxylic acid. This impurity would have a different melting point and chromatographic behavior. To avoid this, ensure the product is stored in a desiccator after drying.
III. Data Presentation
Table 1: Reaction Yields Based on a Validated Protocol
This table summarizes the expected yields for the synthesis of this compound and its precursor based on the established Organic Syntheses procedure.[2]
| Reaction Step | Product | Yield Range | Notes |
| Esterification | Ethyl γ-phenylbutyrate | 85–88% | Precursor synthesis via refluxing γ-phenylbutyric acid with ethanol and H₂SO₄. |
| Ester Condensation & Cyclization | This compound | 73–81% | Overall yield for the two-step conversion from ethyl γ-phenylbutyrate. |
Table 2: Comparison of Catalysts for Analogous Intramolecular Acylation Reactions
While specific optimization data for this synthesis is limited, data from analogous intramolecular Friedel-Crafts acylations can inform catalyst selection for optimization experiments.
| Catalyst | Typical Conditions | Advantages | Potential Disadvantages | Reference |
| Conc. H₂SO₄ | 20–25°C | Inexpensive, readily available, proven effective. | Can cause sulfonation and charring if not temperature-controlled. | [2][3] |
| Polyphosphoric Acid (PPA) | 80-100°C | Often results in cleaner reactions with higher yields for deactivated rings. | Higher viscosity, requires higher temperatures. | [3][6][7] |
| Pyrophosphoryl Chloride | Room Temp to Reflux | Can give excellent yields under mild conditions. | Reagent is less common and moisture-sensitive. | [3] |
IV. Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p.194 (1943).[2]
Step 1: Ester Condensation to form Ethyl α-ethoxalyl-γ-phenylbutyrate intermediate
-
Apparatus Setup: Assemble a 1-L round-bottomed flask with a reflux condenser, a dropping funnel, and a calcium chloride drying tube.
-
Base Preparation: In the flask, place a suspension of 6.1 g (0.27 mol) of powdered sodium in 150 mL of absolute ether. Add a solution of 12.6 g (0.27 mol) of absolute ethyl alcohol in 50 mL of absolute ether. Allow the mixture to stand overnight to complete the formation of sodium ethoxide.
-
Reagent Addition: To the sodium ethoxide suspension, add 57 g (0.39 mol) of ethyl oxalate diluted with 50 mL of ether in portions. After the initial reaction subsides (approx. 30 minutes), add a solution of 50 g (0.26 mol) of ethyl γ-phenylbutyrate diluted with 50 mL of absolute ether.
-
Reaction: Gently reflux the mixture for 24 hours.
-
Workup: Cool the deep red solution in an ice bath. Neutralize by adding an ice-cold solution of 15 mL of concentrated sulfuric acid in 200 mL of water, with shaking. Separate the ether layer, wash with water, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the ether by distillation to obtain a pale yellow oil (the crude intermediate).
Step 2: Cyclization to this compound
-
Reaction Setup: Place 500 mL of concentrated sulfuric acid in a large beaker or flask and cool it in an ice bath.
-
Cyclization: Slowly pour the crude oil from Step 1 into the cold, stirred sulfuric acid, maintaining the temperature at 20–25°C.
-
Reaction Time: Allow the deep red solution to stand at 20–25°C for 1.5 hours.
-
Precipitation: Pour the reaction mixture onto 3 L of ice and water. A pale yellow solid will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Purification (Initial): Dry the material in vacuo at 25°C. The crude product (yield: 40–45 g) melts at 117–122°C.
-
Purification (Final):
-
Distillation: Distill the crude solid under reduced pressure to obtain a light yellow product (yield: 38–42 g, 73-81%) with a melting point of 122–124°C.
-
Recrystallization: For higher purity, crystallize the distilled product from 100 mL of benzene with the addition of 75 mL of ligroin (b.p. 60–80°C) to yield pale yellow prisms (yield: 34–41 g) with a melting point of 125–126°C.
-
V. Visualizations
Caption: Workflow for the two-step synthesis of the target anhydride.
Caption: Troubleshooting logic for low yield in the cyclization step.
Caption: Key stages of the acid-catalyzed cyclization mechanism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. web.mit.edu [web.mit.edu]
- 7. ccsenet.org [ccsenet.org]
Identifying and minimizing side reactions during polymerization of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
Welcome to the technical support center for the polymerization of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for polymerizing this compound?
A1: The two primary methods for the polymerization of this compound are melt polycondensation and solution polymerization.[1] Melt polycondensation involves heating the monomer above its melting point, often with a catalyst and under a vacuum, to drive the polymerization reaction.[1] Solution polymerization is performed by dissolving the monomer in a suitable solvent and conducting the reaction at a lower temperature, which can offer better control over the process.[1]
Q2: My polymerization reaction is resulting in a low molecular weight polymer. What are the likely causes?
A2: Low molecular weight is a frequent issue in polyanhydride synthesis.[2] The primary causes include the presence of monofunctional impurities in the monomer, residual moisture in the reaction system leading to hydrolysis of anhydride bonds, and an imbalance in stoichiometric ratios if a comonomer is used.[2] Insufficient reaction time or temperature, as well as inefficient removal of condensation byproducts (like acetic acid in some methods), can also limit chain growth.[3]
Q3: What are the potential side reactions I should be aware of during the polymerization of this compound?
A3: The main potential side reactions are:
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Hydrolysis: The anhydride linkages are highly susceptible to hydrolysis, which leads to chain scission and a decrease in molecular weight. This is primarily caused by residual water in the monomer or solvent.[2][4]
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Dehydrogenation: The "dihydro" component of the monomer, a tetralin-like structure, can undergo dehydrogenation at elevated temperatures to form a more stable aromatic naphthalene ring.[5][6][7] This alters the polymer backbone and its properties.
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Decarboxylation: At high temperatures, typically used in melt polycondensation, the anhydride or resulting carboxylic acid groups may undergo decarboxylation, leading to defects in the polymer chain and a broader molecular weight distribution.[8]
Q4: How can I purify the final polymer?
A4: Purification of the synthesized polyanhydride is typically achieved by precipitation. The polymer is dissolved in a suitable solvent, such as chloroform or dichloromethane, and then precipitated by adding it to a non-solvent, like petroleum ether or a mixture of methanol and diethyl ether. This process helps to remove unreacted monomer and low molecular weight oligomers. The precipitated polymer is then collected by filtration and dried under vacuum.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the polymerization of this compound.
| Problem | Potential Cause | Recommended Solution | Analytical Verification |
| Low Polymer Yield | Incomplete reaction. | Increase reaction time and/or temperature. Ensure efficient stirring. | Monitor monomer conversion over time using ¹H NMR or FTIR. |
| Loss of product during workup. | Optimize the precipitation and filtration steps. Ensure the non-solvent is appropriate for effective precipitation. | Analyze the filtrate for dissolved polymer. | |
| Low Molecular Weight | Presence of moisture. | Thoroughly dry all glassware and reagents. Use a dry, inert atmosphere (e.g., nitrogen or argon). | Perform Karl Fischer titration on the monomer and solvent to quantify water content. |
| Impure monomer. | Recrystallize the this compound monomer before use. | Check monomer purity by melting point determination, ¹H NMR, and elemental analysis. | |
| Sub-optimal reaction conditions. | In melt polycondensation, ensure a high vacuum is achieved to remove byproducts. In solution polymerization, optimize catalyst concentration and temperature.[3] | Use Gel Permeation Chromatography (GPC) to analyze the molecular weight and polydispersity index (PDI). | |
| Polymer Discoloration (Yellowing/Browning) | Dehydrogenation of the dihydronaphthalene ring. | Lower the polymerization temperature, particularly in melt polycondensation. Use a shorter reaction time. | Use UV-Vis spectroscopy to detect the formation of the aromatic naphthalene structure, which absorbs at a longer wavelength. ¹H NMR will show a change in the signals of the aliphatic protons. |
| Thermal degradation/decarboxylation. | Reduce reaction temperature and time. Consider using a lower boiling point solvent in solution polymerization. | Thermogravimetric analysis (TGA) can indicate the onset of thermal degradation. FTIR may show changes in the carbonyl region. | |
| Insoluble Polymer or Gel Formation | Cross-linking side reactions. | This is less common for this monomer but could be initiated by impurities or excessive heat. Ensure high monomer purity and control the reaction temperature. | The presence of an insoluble fraction that does not dissolve in common solvents for the polymer. |
Experimental Protocols
Monomer Synthesis: this compound
A detailed procedure for the synthesis of this compound can be found in Organic Syntheses.[9] The process involves an ester condensation followed by a cyclization reaction.[9] The crude product is a pale yellow solid that can be purified by distillation under reduced pressure and recrystallization.[9]
Polymerization via Melt Polycondensation
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Preparation: Place the purified this compound (1 equivalent) and a catalyst (e.g., 0.1 mol% zinc acetate) in a reaction flask equipped with a mechanical stirrer and a vacuum line.
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Inert Atmosphere: Purge the flask with dry nitrogen or argon for 15-20 minutes to remove air and moisture.
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Heating and Melting: Heat the flask in an oil bath to a temperature just above the monomer's melting point (approximately 125-130 °C) with stirring to create a homogenous melt.
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Vacuum Application: Gradually apply a high vacuum (e.g., <1 Torr) to the system while increasing the temperature to 150-180 °C.
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Polymerization: Continue the reaction under vacuum with stirring for 2-4 hours. The viscosity of the melt will increase as the polymerization progresses.
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Cooling and Isolation: Remove the heat source and allow the polymer to cool to room temperature under an inert atmosphere. The solid polymer can then be dissolved in a suitable solvent (e.g., chloroform) for purification.
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Purification: Precipitate the polymer by adding the chloroform solution to a stirred non-solvent (e.g., petroleum ether). Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the polymerization of this compound.
Caption: Troubleshooting workflow for polymerization issues.
References
- 1. Polyanhydride - Wikipedia [en.wikipedia.org]
- 2. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. osti.gov [osti.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Addressing solubility issues of polyimides derived from 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with polyimides synthesized from 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride and other related alicyclic dianhydrides. The inherent rigidity of the polyimide backbone often leads to poor solubility, which can complicate synthesis, characterization, and processing. This guide offers strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are polyimides derived from this compound expected to have solubility issues?
A1: Polyimides are known for their rigid polymer backbones and strong intermolecular forces, which contribute to their excellent thermal and mechanical properties but also lead to poor solubility in common organic solvents. While the use of an alicyclic dianhydride like this compound is a strategy to improve solubility compared to fully aromatic polyimides, challenges can still arise depending on the choice of the diamine co-monomer.[1]
Q2: What is the primary strategy to improve the solubility of these polyimides?
A2: The most effective strategy is to modify the polymer backbone to disrupt chain packing and reduce intermolecular interactions. This can be achieved by:
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Incorporating flexible linkages: Using diamines containing ether (–O–), sulfide (–S–), or hexafluoroisopropylidene (–C(CF₃)₂–) groups can increase the flexibility of the polymer chain.[2]
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Using asymmetric monomers: The irregular structure of asymmetric monomers hinders the efficient packing of polymer chains.
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Introducing bulky side groups: Attaching bulky groups to the polymer backbone can physically separate the chains, weakening intermolecular forces and improving solubility.
Q3: What solvents are typically used for these types of polyimides?
A3: Polyimides synthesized from alicyclic dianhydrides often show improved solubility in a range of aprotic polar solvents. Common choices include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4] In some cases, solubility in lower-boiling-point solvents like chloroform (CHCl₃) or tetrahydrofuran (THF) can be achieved, particularly when combined with flexible or bulky diamines.[3]
Q4: What is the difference between a one-step and a two-step synthesis method, and how does it affect solubility?
A4:
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Two-Step Method: This involves the formation of a soluble poly(amic acid) precursor at low temperature, which is then cast into a film and thermally or chemically converted to the final polyimide. The solubility of the final polyimide can still be an issue.
-
One-Step Method: This method involves high-temperature polycondensation directly to the polyimide in a high-boiling solvent like m-cresol. This is often used for synthesizing soluble polyimides, as the polymer is formed and remains in solution.[4]
Troubleshooting Guide
Issue 1: The poly(amic acid) precursor precipitates during synthesis (Two-Step Method).
-
Question: My poly(amic acid) solution became cloudy and a precipitate formed during the initial polymerization step. What could be the cause and how can I fix it?
-
Answer:
-
Moisture Contamination: The presence of moisture can hydrolyze the dianhydride and interfere with the polymerization. Ensure all glassware is oven-dried and solvents are anhydrous.
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Low Monomer Purity: Impurities in the dianhydride or diamine can terminate the polymerization, leading to low molecular weight oligomers that may precipitate. Recrystallize the monomers before use.
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Incorrect Stoichiometry: An imbalance in the molar ratio of dianhydride and diamine can limit molecular weight gain. Ensure precise weighing and addition of monomers.
-
Solvent Choice: The chosen solvent may not be suitable for the specific monomer combination. If precipitation occurs, consider switching to a solvent with higher dissolving power, such as NMP or DMAc.
-
Issue 2: The final polyimide is insoluble in all tested solvents.
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Question: After imidization, my polyimide powder will not dissolve in NMP, DMAc, or other common solvents. How can I improve its solubility?
-
Answer:
-
Monomer Selection: The primary factor dictating solubility is the chemical structure. If the final polymer is intractable, the monomer combination is likely too rigid. Consider redesigning the synthesis with a more flexible or bulkier diamine. For example, diamines containing fluorenyl groups or ortho-substituted moieties are known to enhance solubility.[3]
-
Copolymerization: Introducing a small amount of a third, highly flexible monomer (either a dianhydride or a diamine) can disrupt the polymer chain regularity and significantly improve solubility.
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Synthesis Method: If you are using a two-step thermal imidization process, the high temperatures may induce some cross-linking or aggregation. Try a one-step high-temperature solution polymerization, which is often better suited for producing soluble polyimides.[5]
-
Issue 3: The cast polyimide film is brittle and cracks easily.
-
Question: I was able to cast a film from my poly(amic acid) solution, but after thermal curing, the resulting polyimide film is extremely brittle. What went wrong?
-
Answer:
-
Incomplete Imidization: Insufficient curing temperature or time can result in incomplete conversion of the poly(amic acid) to polyimide, leading to poor mechanical properties. Ensure your curing protocol reaches a high enough final temperature (often above 250°C) for a sufficient duration.[2]
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Low Molecular Weight: A low molecular weight of the initial poly(amic acid) will result in a brittle polyimide. Optimize the polymerization reaction to achieve a higher molecular weight. This can be monitored by measuring the inherent viscosity of the poly(amic acid) solution.
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Excessive Curing Temperature: While high temperatures are needed for imidization, excessive heat can cause thermal degradation of the polymer, leading to chain scission and brittleness. A staged curing protocol with gradual temperature ramps is recommended.[2]
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Residual Solvent: Trapped solvent can create voids and stress in the film upon evaporation at high temperatures. Ensure a slow and gradual heating ramp to allow the solvent to escape before the film fully solidifies.
-
Data Presentation
Table 1: Qualitative Solubility of Polyimides Derived from Various Alicyclic Dianhydrides. (Note: Data is for polyimides from analogous alicyclic systems, as specific data for this compound is limited. Solubility was tested by dissolving 10 mg of polymer in 1 mL of solvent at room temperature unless otherwise noted.)[3][6]
| Polymer System (Dianhydride-Diamine) | NMP | DMAc | DMF | DMSO | CHCl₃ | THF |
| BTD-MIMA¹ | + | + | + | + | + | - |
| BTD-FND¹ | + | + | + | + | ± | - |
| BTD-HFA¹ | ± | - | ± | + | - | - |
| DOCDA-p-PDA² | + | + | + | + | - | - |
| DOCDA-ODA² | + | + | + | + | - | - |
| DOCDA-MDA² | + | + | + | + | - | - |
Legend:
-
+ : Soluble
-
± : Partially Soluble or Soluble upon heating
-
- : Insoluble
-
BTD : Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
-
DOCDA : 5-(2,5-dioxotetrahydrofuryl)-3-methyl-cyclohexane-1,2-dicarboxylic anhydride
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MIMA : 4,4′-methylenebis(2-isopropyl-6-methylaniline)
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FND : 4,4′-(9-fluorenylidene)dianiline
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HFA : 4,4′-(hexafluroisopropylidene)dianiline
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p-PDA : p-phenylenediamine
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ODA : 4,4′-oxydianiline
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MDA : m-phenylenediamine
Experimental Protocols
Protocol 1: Two-Step Synthesis of Polyimide via Poly(amic acid) Precursor
This protocol is a general procedure for the synthesis of polyimides using a two-step method involving the formation of a poly(amic acid) followed by chemical or thermal imidization.
1. Synthesis of Poly(amic acid) (PAA): a. In a 50 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the diamine (2 mmol) and anhydrous NMP (5 mL). b. Stir the mixture under a nitrogen atmosphere until the diamine is completely dissolved. c. Slowly add an equimolar amount of the alicyclic dianhydride (2 mmol) to the solution in several portions. d. Continue stirring the reaction mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution. The progress can be monitored by measuring the inherent viscosity of an aliquot.
2. Film Formation and Thermal Imidization: a. Cast the viscous PAA solution onto a clean, dry glass plate using a doctor blade to ensure uniform thickness. b. Place the cast film in a programmable vacuum oven. c. Heat the film using a staged curing cycle to remove the solvent and induce imidization. An example protocol is:[2]
- 100°C for 1 hour
- 150°C for 1 hour
- 200°C for 1 hour
- 250°C for 1 hour d. Allow the oven to cool slowly to room temperature before removing the flexible polyimide film.
3. Chemical Imidization (Alternative to Thermal): a. To the PAA solution, add a dehydrating agent mixture, such as acetic anhydride (4 mmol) and pyridine (4 mmol). b. Heat the mixture at 80°C for 1 hour.[5] c. Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol. d. Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven.
Protocol 2: One-Step High-Temperature Solution Polycondensation
This protocol is suitable for directly synthesizing soluble polyimides.
a. In a 50 mL three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add the diamine (2 mmol), dianhydride (2 mmol), and a high-boiling aprotic solvent like m-cresol (10 mL). b. Add a catalyst, such as isoquinoline (0.2 mL). c. Heat the mixture to 70-80°C and stir for 2 hours under a nitrogen flow. d. Gradually raise the temperature to 200°C and reflux for 6-8 hours. Water generated during imidization will be removed azeotropically.[4] e. After cooling, pour the viscous polymer solution into a non-solvent (e.g., methanol) to precipitate the polyimide. f. Filter, wash, and dry the polymer powder under vacuum.
Visualizations
Caption: Troubleshooting workflow for addressing solubility and brittleness issues.
Caption: General workflow for two-step synthesis and film formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Controlling stereochemistry in the synthesis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
Welcome to the technical support center for the stereocontrolled synthesis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride and related derivatives. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and stereochemically relevant method for synthesizing the this compound core structure is the Diels-Alder reaction. This reaction typically involves the cycloaddition of a substituted styrene (acting as the diene) with maleic anhydride (the dienophile). The reaction benefits from being a concerted, pericyclic reaction, which allows for a high degree of stereochemical control.
Q2: How can I control the diastereoselectivity (endo/exo selectivity) of the Diels-Alder reaction?
The diastereoselectivity of the Diels-Alder reaction is influenced by several factors:
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Reaction Temperature: Lower temperatures generally favor the formation of the kinetically preferred endo product due to the stabilizing effect of secondary orbital interactions. Higher temperatures can lead to the formation of the thermodynamically more stable exo product, sometimes through a retro-Diels-Alder reaction of the endo isomer.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and selectivity of the reaction. Lewis acids coordinate to the carbonyl oxygen of maleic anhydride, lowering the energy of its LUMO and often increasing the preference for the endo product.
-
Solvent: The polarity of the solvent can influence the reaction rate and, to a lesser extent, the stereoselectivity.
Q3: How can I achieve an enantioselective synthesis of this compound?
To achieve an enantioselective synthesis, a chiral influence must be introduced into the reaction. This can be accomplished in several ways:
-
Chiral Lewis Acid Catalysts: Employing a chiral Lewis acid catalyst is a common strategy. The chiral environment around the catalyst's metal center differentiates the two faces of the dienophile, leading to the preferential formation of one enantiomer.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can effectively block one face of the molecule, directing the approach of the diene to the other face. The auxiliary is then cleaved in a subsequent step.
-
Chiral Dienes: While less common for this specific target, using a diene that is itself chiral will result in a diastereoselective reaction, leading to an enantiomerically enriched product.
Q4: What are some common side reactions to be aware of?
The primary side reaction of concern is the polymerization of the styrene starting material, which can be initiated by heat or acidic conditions. Additionally, if the reaction is run at excessively high temperatures for extended periods, product decomposition or isomerization can occur.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low.2. Reactants are impure.3. Inefficient stirring.4. Catalyst is inactive. | 1. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC.2. Purify starting materials (e.g., distill styrene, recrystallize maleic anhydride).3. Ensure vigorous stirring to maintain a homogeneous reaction mixture.4. Use a freshly opened or properly stored catalyst. |
| Poor Diastereoselectivity (mixture of endo/exo products) | 1. Reaction temperature is too high, favoring the thermodynamic product.2. Absence of a catalyst to direct selectivity. | 1. Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration.2. Introduce a suitable Lewis acid catalyst (e.g., AlCl₃, SnCl₄) to enhance kinetic (endo) selectivity. |
| Formation of Polymer | 1. Reaction temperature is too high.2. Presence of radical initiators or acid impurities.3. High concentration of styrene. | 1. Lower the reaction temperature.2. Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture.3. Add the styrene slowly to the reaction mixture containing the dienophile to keep its instantaneous concentration low. |
| Racemic Product in an Asymmetric Synthesis | 1. Chiral catalyst has low enantiomeric purity.2. Racemization of the product under the reaction or workup conditions.3. Insufficient catalyst loading. | 1. Verify the enantiomeric purity of the catalyst.2. Perform the reaction at lower temperatures and use a neutral or buffered workup procedure.3. Increase the catalyst loading, or screen other chiral catalysts. |
Experimental Protocols
Protocol 1: Diastereoselective Diels-Alder Reaction (Endo-selective)
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add maleic anhydride (1.0 eq) and the chosen solvent (e.g., toluene or dichloromethane).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition (Optional): If using a Lewis acid catalyst (e.g., AlCl₃, 0.1 eq), add it portion-wise to the stirred solution at 0 °C.
-
Diene Addition: Add the substituted styrene (1.1 eq) dropwise to the reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired endo diastereomer.
Visualizations
Experimental Workflow for Stereoselective Synthesis
Caption: Workflow for the diastereoselective Diels-Alder synthesis.
Logic Diagram for Controlling Stereochemistry
Caption: Key factors influencing stereochemical outcomes.
Preventing gelation during high-temperature polycondensation
Welcome to the Technical Support Center for high-temperature polycondensation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent gelation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is gelation and why does it occur during high-temperature polycondensation?
A1: Gelation is the formation of a three-dimensional, cross-linked polymer network, resulting in a sudden increase in viscosity and the formation of an insoluble, gelatinous substance. In high-temperature polycondensation, gelation typically occurs due to uncontrolled cross-linking reactions. The primary causes include:
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Monomer Functionality: The use of monomers with more than two reactive functional groups (e.g., triols or tricarboxylic acids in polyester synthesis) can lead to the formation of a branched polymer structure that eventually cross-links to form a gel.[1]
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Side Reactions: At elevated temperatures, side reactions can occur, creating additional reactive sites on the polymer chains, which can then lead to cross-linking.
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Impurities: Reactive impurities in the monomers can initiate side reactions or act as cross-linking agents.[1]
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High Extent of Reaction: Pushing the reaction to a very high conversion can increase the probability of intermolecular reactions between polymer chains, leading to gelation, especially if branching is present.
Q2: How does temperature influence gelation?
A2: Temperature has a significant and dual role in polycondensation. While higher temperatures increase the rate of the main polymerization reaction, they can also accelerate undesirable side reactions that lead to cross-linking and gelation.[2] For many systems, an increase in temperature leads to a decrease in the gelation time.[3] It is crucial to find an optimal temperature range that promotes polymerization to the desired molecular weight without inducing premature gelation.
Q3: Can the stoichiometry of the monomers affect gelation?
A3: Absolutely. Precise control of the stoichiometric ratio of the functional groups is critical in preventing gelation, especially when dealing with monomers with functionalities greater than two.[4] An excess of one monomer can limit the growth of the polymer chains, which can sometimes be used to control the molecular weight and delay the onset of gelation. The Carothers equation can be used to predict the degree of polymerization based on the stoichiometric ratio.[1]
Q4: What is the role of a chain terminator in preventing gelation?
A4: A chain terminator, or a monofunctional reactant, is a compound with only one reactive functional group. It is added in small, controlled amounts to the polymerization reaction. By reacting with a growing polymer chain, it "caps" the end of the chain, preventing it from further reaction and thus controlling the final molecular weight. This is a highly effective method for preventing the formation of excessively high molecular weight polymers that are prone to gelation.[4][5][6]
Troubleshooting Guide
Problem: My reaction mixture suddenly turned into an insoluble gel.
This is a classic sign of premature gelation. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Analyze the Monomers and Stoichiometry
-
Question: Are you using any monomers with a functionality greater than two?
-
Action: If so, even small amounts can lead to cross-linking. Carefully recalculate the molar ratios. Consider reducing the proportion of the multifunctional monomer.
-
Question: Have you precisely controlled the stoichiometry of your bifunctional monomers?
-
Action: An imbalance can affect the molecular weight growth. Ensure accurate weighing and molar calculations. The presence of impurities can also disrupt the stoichiometry.[1]
Step 2: Review the Reaction Temperature
-
Question: Was the reaction temperature too high or were there temperature fluctuations?
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Action: High temperatures can promote side reactions leading to cross-linking.[2] Try reducing the reaction temperature. Ensure your temperature control system is accurate and stable.
Step 3: Consider the Use of a Chain Terminator
-
Question: Are you trying to achieve a very high molecular weight?
-
Action: For some systems, reaching a very high molecular weight is challenging without gelation. Consider adding a small, calculated amount of a monofunctional reactant (e.g., a mono-alcohol in polyester synthesis) to control the final molecular weight and prevent gelation.[5][6]
Step 4: Evaluate the Purity of Your Reactants
-
Question: Are your monomers and other reagents of high purity?
-
Action: Impurities can act as catalysts for side reactions or as unintended cross-linkers.[1] Consider purifying your monomers before use.
Step 5: Investigate the Role of the Catalyst
-
Question: Could the catalyst be promoting side reactions?
-
Action: The type and concentration of the catalyst can influence the reaction pathway. Some catalysts may be more prone to inducing side reactions at high temperatures. Consider screening different catalysts or reducing the catalyst concentration.
Quantitative Data
The following tables summarize the quantitative effects of various parameters on gelation.
Table 1: Effect of Initiator and Promoter Concentration on Gel Time in Unsaturated Polyester Resin
| Initiator (MEKP) Concentration (wt%) | Promoter (Cobalt Naphthenate) Concentration (wt%) | Gel Time (minutes) |
| 1.0 | 0.12 | 9.15 |
| 1.0 | 0.20 | 6.30 |
| 1.0 | 0.30 | 4.45 |
| 2.0 | 0.5 | ~5[7] |
| 1.0 | 0.5 | ~8[7] |
Note: Data is for a specific unsaturated polyester resin system and may vary for other systems.
Table 2: Effect of Polymer and Crosslinker Concentration on Gelation Time
| Polymer Concentration (mg/L) | Crosslinker Concentration (mg/L) | Temperature (°C) | Gelation Time (hours) |
| 3000 | 3000 | 70 | 40.0[3] |
| 3500 | 3500 | 70 | 26.5[3] |
| 4000 | 4000 | 70 | 17.5[3] |
| 4000 | 4000 | 90 | ~4[3] |
Note: This data is for a specific polymer gel system used for enhanced oil recovery and illustrates the general trend of concentration and temperature effects.
Experimental Protocols
Protocol 1: Melt Polycondensation of Polybutylene Terephthalate (PBT) with Prevention of Gelation
This protocol describes the synthesis of PBT from dimethyl terephthalate (DMT) and 1,4-butanediol (BDO) using a two-stage melt polycondensation process, with measures to avoid gelation.[8][9][10][11][12]
Materials:
-
Dimethyl terephthalate (DMT)
-
1,4-butanediol (BDO) (molar ratio of BDO to DMT: 1.5:1 to 2.5:1)[8]
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Tetrabutyl titanate (TBT) catalyst (0.03 to 0.1% by weight of DMT)[8]
-
Nitrogen gas (high purity)
Procedure:
-
Charging the Reactor: Charge the glass reactor with DMT and BDO.
-
Catalyst Addition: Add the TBT catalyst, premixed with a small amount of BDO.
-
Inert Atmosphere: Purge the reactor with nitrogen gas to remove any oxygen.
-
Transesterification Stage:
-
Heat the reaction mixture to 180-220°C with constant stirring.
-
Methanol will be produced as a byproduct and should be collected via a distillation column. Continue this stage until the evolution of methanol ceases.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 235-250°C.[8]
-
Slowly reduce the pressure to below 1 mbar using a high-vacuum pump.
-
Excess BDO will be removed and collected in a cold trap. The viscosity of the melt will increase as the polymer chain grows.
-
-
Termination and Product Isolation:
-
Once the desired viscosity is reached (indicating the target molecular weight), break the vacuum by introducing nitrogen gas.
-
Extrude the molten PBT into a water bath to cool and solidify.
-
The solidified polymer can then be pelletized.
-
To Prevent Gelation:
-
Strictly control the final reaction temperature to avoid thermal degradation and side reactions.[9]
-
Ensure the efficient removal of byproducts (methanol and excess BDO) to drive the reaction forward without excessive heating times.
-
If necessary, a monofunctional acid or alcohol can be added in a small, calculated amount during the charging stage to control the final molecular weight.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. sid.ir [sid.ir]
- 8. benchchem.com [benchchem.com]
- 9. US20170198090A1 - Batch process for making polybutylene terephthalate - Google Patents [patents.google.com]
- 10. research.rug.nl [research.rug.nl]
- 11. [PDF] Reaction kinetics of polybutylene terephthalate polycondensation reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Characterization of impurities in 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Formation of the Enolate | Ensure the base (e.g., sodium ethoxide) is freshly prepared and moisture-free. Use a non-protic, dry solvent (e.g., anhydrous ether or toluene) to prevent quenching of the enolate.[1] | Improved conversion of the starting diester to the β-keto ester intermediate. |
| Incomplete Reaction | The Dieckmann condensation is an equilibrium process. Drive the reaction to completion by removing the alcohol byproduct (e.g., ethanol) via distillation if the reaction setup allows. Ensure adequate reaction time and temperature as specified in the protocol.[2][3] | Higher yield of the cyclized product. |
| Side Reactions | Dimerization or polymerization of the starting materials can occur, especially with elevated temperatures or incorrect stoichiometry. Maintain the recommended reaction temperature and add reagents in the specified order and rate. | Minimized formation of high molecular weight byproducts. |
| Product Decomposition | The anhydride product is susceptible to hydrolysis. Ensure all workup and purification steps are conducted under anhydrous conditions. | Preservation of the anhydride form and prevention of the formation of the corresponding dicarboxylic acid. |
Issue 2: Product is an Oil or Fails to Crystallize
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Impurities | Unreacted starting materials (ethyl γ-phenylbutyrate, diethyl oxalate) or oily byproducts can inhibit crystallization. Purify the crude product by vacuum distillation before attempting crystallization. | Removal of oily impurities, leading to a solid product that can be crystallized. |
| Incorrect Solvent System for Crystallization | The choice of crystallization solvent is critical. If the recommended solvent system (e.g., benzene/ligroin) is ineffective, try alternative non-polar/polar solvent mixtures (e.g., toluene/hexane, ethyl acetate/hexane). | Formation of well-defined crystals of the pure product. |
| Presence of Water | Traces of water can lead to the formation of the dicarboxylic acid, which may interfere with crystallization. Ensure all glassware is oven-dried and solvents are anhydrous. Dry the crude product thoroughly before crystallization. | A clean, crystalline product free from the diacid impurity. |
Issue 3: Product is Colored
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Chromophoric Byproducts | Side reactions during the strong acid-catalyzed cyclization can generate colored impurities. | A paler or colorless final product. |
| Carryover of Colored Intermediates | The reaction mixture during the Dieckmann condensation is often colored. Ensure thorough washing of the organic layer during workup to remove colored impurities. | A cleaner crude product leading to a purer final product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
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Unreacted Starting Materials: Ethyl γ-phenylbutyrate and diethyl oxalate.
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Hydrolysis Product: 3,4-Dihydronaphthalene-1,2-dicarboxylic acid, formed by the reaction of the anhydride with water.
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Intermediate Product: Ethyl α-ethoxalyl-γ-phenylbutyrate, if the cyclization step is incomplete.
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Self-Condensation Product of Ethyl γ-phenylbutyrate: Ethyl 2-(2-phenylethyl)-3-oxo-6-phenylhexanoate, although typically a minor byproduct under controlled conditions.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended:
-
Melting Point: A sharp melting point in the expected range (125-126 °C for the pure compound) indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and allows for the detection of proton and carbon-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows characteristic anhydride carbonyl stretches.
Q3: What is the role of concentrated sulfuric acid in the second step of the synthesis?
A3: Concentrated sulfuric acid serves as a strong acid catalyst to promote the intramolecular cyclization of the intermediate, ethyl α-ethoxalyl-γ-phenylbutyrate, followed by dehydration to form the anhydride ring.
Q4: Why is it crucial to use anhydrous conditions throughout the synthesis?
A4: Anhydrous conditions are critical for two main reasons:
-
The Dieckmann condensation is base-catalyzed and proceeds via an enolate intermediate. Any water present will protonate the enolate, quenching the reaction.
-
The final product is an anhydride, which will readily hydrolyze to the corresponding dicarboxylic acid in the presence of water.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from Organic Syntheses.
Step 1: Ester Condensation (Dieckmann Condensation)
-
To a suspension of sodium ethoxide (prepared from sodium and absolute ethanol) in anhydrous diethyl ether, add diethyl oxalate.
-
After the initial reaction subsides, add ethyl γ-phenylbutyrate.
-
Reflux the mixture gently.
-
After cooling, neutralize the reaction mixture with a cold, dilute solution of sulfuric acid.
-
Separate the ether layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation to obtain the crude intermediate, ethyl α-ethoxalyl-γ-phenylbutyrate, as a pale yellow oil.
Step 2: Cyclization
-
Slowly add the crude oil from Step 1 to concentrated sulfuric acid, maintaining the temperature at 20–25 °C with an ice bath.
-
After allowing the mixture to stand, pour it onto ice and water.
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Collect the precipitated solid by filtration and wash thoroughly with water.
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Dry the crude product in vacuo.
-
Purify the crude product by vacuum distillation followed by crystallization from a mixture of benzene and ligroin.
Data Presentation
Table 1: Spectroscopic Data for Starting Materials and Product
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrum (EI, m/z) |
| Ethyl γ-phenylbutyrate | 7.32-7.17 (m, 5H), 4.12 (q, 2H), 2.65 (t, 2H), 2.31 (t, 2H), 1.98 (p, 2H), 1.24 (t, 3H) | 173.4, 141.8, 128.4, 128.3, 125.9, 60.2, 35.3, 33.5, 26.6, 14.3 | 192 (M+), 147, 117, 105, 91 |
| Diethyl oxalate | 4.34 (q, 4H), 1.38 (t, 6H)[4] | 157.6, 63.2, 14.0[4] | 146 (M+), 101, 73, 45, 29 |
| This compound | 7.9-7.2 (m, 4H), 3.0 (t, 2H), 2.8 (t, 2H) (Approximate values) | Not readily available | 200 (M+) |
Table 2: Potential Impurities and Their Characterization Data
| Impurity | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrum (EI, m/z) |
| 3,4-Dihydronaphthalene-1,2-dicarboxylic acid | Similar aromatic and aliphatic signals to the anhydride, with the addition of a broad singlet for the carboxylic acid protons (>10 ppm). | Similar to anhydride but with carbonyl signals shifted. | 218 (M+) |
| Ethyl α-ethoxalyl-γ-phenylbutyrate | Complex spectrum with multiple ester and aliphatic signals. | Complex spectrum. | 292 (M+) |
Visualizations
References
Thermal degradation mechanism of polyimides from 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polyimides synthesized from 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, processing, and analysis of these polyimides.
| Issue/Question | Possible Causes | Recommended Solutions |
| Synthesis: Low molecular weight of the poly(amic acid) precursor. | 1. Impure monomers (dianhydride or diamine). 2. Incorrect stoichiometry of monomers. 3. Presence of moisture in the reaction solvent or on glassware. 4. Reaction temperature is too low or reaction time is too short. | 1. Recrystallize or sublime monomers before use. 2. Accurately weigh monomers and ensure a 1:1 molar ratio. 3. Dry all glassware and use anhydrous solvents.[1] 4. Ensure the reaction is carried out at the recommended temperature and for a sufficient duration to achieve high conversion. |
| Film Casting: Brittle or cracked polyimide films after thermal curing. | 1. Incomplete imidization of the poly(amic acid) precursor. 2. Low molecular weight of the precursor. 3. Curing temperature ramp rate is too fast. 4. Residual solvent in the film prior to high-temperature curing. | 1. Ensure a step-wise curing protocol with a final hold at a temperature above the glass transition temperature (Tg) for complete cyclization. 2. See "Low molecular weight" issue above. 3. Use a slower heating rate (e.g., 5-10 °C/min) to minimize internal stresses. 4. Include a low-temperature hold (e.g., 80-100 °C) in the curing protocol to slowly remove the solvent before imidization. |
| Film Casting: "Comet" defects or pinholes in the cast film. | 1. Micro-bubbles in the poly(amic acid) solution. 2. Particulate contamination on the substrate or in the solution. | 1. Degas the poly(amic acid) solution by gentle centrifugation or letting it stand before casting.[2] 2. Filter the poly(amic acid) solution through a syringe filter (e.g., 0.45 µm) before casting. Ensure the substrate is meticulously cleaned. |
| Thermal Analysis: Inconsistent TGA or DSC results. | 1. Variation in sample size or form (powder vs. film). 2. Inconsistent heating rates between runs. 3. Presence of residual solvent or absorbed moisture. 4. Incorrect placement of the sample in the crucible. | 1. Use a consistent sample mass (e.g., 5-10 mg) and form for all analyses. 2. Maintain a constant heating rate (e.g., 10 or 20 °C/min) for comparability.[1] 3. Pre-dry the samples in a vacuum oven at a temperature below the onset of degradation but sufficient to remove volatiles. 4. Ensure the sample is in good thermal contact with the bottom of the crucible. |
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of polyimides derived from this compound?
A1: Polyimides containing alicyclic structures, such as the dihydronaphthalene moiety, generally exhibit good thermal stability. For a structurally similar polyimide derived from a substituted 1,2,3,4-tetrahydronaphthalene succinic dianhydride, significant thermal decomposition was observed to begin at temperatures above 400 °C in a nitrogen atmosphere, with the main decomposition phase occurring between 450 °C and 550 °C.[3]
Q2: What is the proposed thermal degradation mechanism for these polyimides?
A2: Based on studies of structurally analogous polyimides containing a tetralin (1,2,3,4-tetrahydronaphthalene) unit, the primary degradation pathway is believed to involve the cleavage of the alicyclic dianhydride residue.[3] The initial step is likely the scission of the bonds within the dihydronaphthalene moiety, leading to the formation of tetralin-related fragments and their subsequent decomposition products.[3] This is followed by the degradation of the imide rings and the aromatic diamine segments at higher temperatures, releasing carbon monoxide (CO) and carbon dioxide (CO2).
Q3: How does the degradation in air compare to that in an inert atmosphere (e.g., nitrogen)?
A3: In an inert nitrogen atmosphere, the degradation primarily involves thermal cleavage of the polymer backbone. In the presence of air (oxygen), thermo-oxidative degradation occurs, which is typically more complex and can happen at slightly lower temperatures.[1] The initial degradation steps may be similar, but the subsequent reactions in air involve oxidation of the degradation fragments, leading to a more complete weight loss at high temperatures.[1]
Q4: What analytical techniques are best suited for studying the thermal degradation of these polyimides?
A4: A combination of techniques is ideal. Thermogravimetric Analysis (TGA) is essential for determining the onset of decomposition and the temperature ranges of weight loss.[1] When coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR), the evolved gases during degradation can be identified, providing direct evidence for the degradation mechanism.[3] Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is also a powerful tool for separating and identifying the complex mixture of degradation products.[4] Differential Scanning Calorimetry (DSC) is used to determine thermal transitions like the glass transition temperature (Tg), which is important for understanding the material's service temperature and processing window.
Q5: Why is my poly(amic acid) solution viscosity decreasing over time?
A5: The decrease in viscosity of poly(amic acid) solutions, often referred to as hydrolytic degradation, can be caused by the presence of water. Water can hydrolyze the amide linkages in the poly(amic acid) backbone, leading to a reduction in molecular weight. It is crucial to use anhydrous solvents and protect the solution from atmospheric moisture to ensure the stability of the precursor solution.
Quantitative Data Summary
The thermal properties of polyimides can vary depending on the specific diamine used in the polymerization. The following table summarizes typical thermal data for semi-alicyclic polyimides, providing an expected range for those derived from this compound.
| Property | Typical Value Range | Atmosphere | Reference |
| 5% Weight Loss Temperature (Td5) | 400 - 480 °C | Nitrogen | [3] |
| 10% Weight Loss Temperature (Td10) | 450 - 520 °C | Nitrogen | [1] |
| Glass Transition Temperature (Tg) | 220 - 330 °C | N/A | |
| Char Yield at 800 °C | 50 - 65 % | Nitrogen |
Experimental Protocols
Thermogravimetric Analysis (TGA)
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Objective: To determine the thermal stability and degradation profile of the polyimide.
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Apparatus: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
Place a small, uniform sample (5-10 mg) of the dried polyimide film or powder into a ceramic or platinum TGA crucible.
-
Place the crucible onto the TGA balance.
-
Purge the furnace with the desired gas (e.g., high-purity nitrogen or dry air) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert or oxidative atmosphere.
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Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[1]
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (Td), temperatures of 5% and 10% weight loss, and the residual weight (char yield) at the final temperature. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and other thermal transitions.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Weigh a small sample (5-10 mg) of the polyimide film or powder into an aluminum DSC pan and seal it hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above the expected Tg but below the degradation temperature (e.g., 350 °C) at a heating rate of 10-20 °C/min.
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Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20 °C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan.
-
-
Record the heat flow as a function of temperature.
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Analyze the second heating scan to determine the Tg, which appears as a step change in the baseline of the DSC curve.[5][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Imidization Monitoring
-
Objective: To confirm the conversion of poly(amic acid) to polyimide.
-
Apparatus: An FTIR spectrometer with an ATR or transmission accessory.
-
Procedure:
-
Cast a thin film of the poly(amic acid) solution onto a suitable IR-transparent substrate (e.g., KBr plate or silicon wafer).
-
Record the FTIR spectrum of the uncured film.
-
Subject the film to the thermal curing protocol.
-
Record the FTIR spectrum of the fully cured polyimide film.
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Compare the spectra. The successful conversion to polyimide is confirmed by the disappearance of the broad amide and carboxylic acid bands of the poly(amic acid) and the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretch), 1720 cm⁻¹ (symmetric C=O stretch), and 1370 cm⁻¹ (C-N stretch).
-
Visualizations
Caption: Proposed thermal degradation pathway for polyimides from this compound.
Caption: A typical experimental workflow for TGA-MS analysis of polyimide degradation.
Caption: Decision tree for troubleshooting common polyimide film casting defects.
References
Strategies to improve the molecular weight of polyimides
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges encountered during polyimide synthesis, with a specific focus on improving polymer molecular weight.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the molecular weight of polyimides?
The single most critical factor for achieving high molecular weight in polyimide synthesis is maintaining a precise 1:1 stoichiometric balance between the diamine and dianhydride monomers. Any deviation from this ratio will lead to a lower degree of polymerization, as one type of monomer will be depleted, leaving chain ends of only one functionality which cannot react further.
Q2: How does monomer purity affect the final molecular weight?
Monomer purity is crucial. Impurities, whether monofunctional, non-functional, or reactive, can disrupt the stoichiometric balance and terminate the growing polymer chain, leading to a significant reduction in the final molecular weight. For instance, the presence of water can react with the dianhydride, opening the anhydride ring to form two carboxylic acid groups, which alters the stoichiometry and interferes with the reaction. It is essential to use high-purity monomers (typically >99%) and to purify them if necessary.
Q3: What is the role of the solvent, and how does its purity impact the reaction?
The solvent's primary role is to dissolve the monomers and the resulting poly(amic acid) intermediate. The solvent must be aprotic and free from water. Common solvents include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF). Water contamination in the solvent is a major issue as it hydrolyzes the dianhydride, upsetting the stoichiometry and preventing high molecular weight polymer formation. Therefore, using anhydrous, high-purity solvents is mandatory.
Q4: What are the different methods for imidization, and how do they affect molecular weight?
There are two primary methods for converting the poly(amic acid) precursor into the final polyimide:
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Thermal Imidization: This involves heating the poly(amic acid) film or solution, typically in stages up to 300°C or higher. While straightforward, this method can sometimes lead to a decrease in molecular weight due to hydrolytic chain scission by the water released during the imidization process.
-
Chemical Imidization: This method uses a mixture of a dehydrating agent (like acetic anhydride) and a catalyst (like pyridine or triethylamine) at lower temperatures. Chemical imidization is generally faster and is often preferred for producing high molecular weight polyimides as it minimizes the risk of polymer degradation at high temperatures.
Troubleshooting Guide: Low Molecular Weight Polyimides
This section addresses common issues observed during synthesis that lead to low molecular weight products.
Problem: The resulting polyimide is brittle, forms a weak film, or has a lower-than-expected intrinsic viscosity.
This is a classic sign of low molecular weight. The following workflow and table provide potential causes and corrective actions.
Caption: Troubleshooting workflow for diagnosing and resolving low molecular weight in polyimide synthesis.
| Potential Cause | Recommended Action(s) | Experimental Details |
| Incorrect Stoichiometry | Ensure an exact 1:1 molar ratio of diamine to dianhydride. | Use a high-precision analytical balance (±0.1 mg). Account for the purity of each monomer when calculating molar quantities. Add the solid dianhydride to the dissolved diamine solution in portions to maintain control. |
| Monomer Impurities | Purify monomers before use. | Dianhydrides (e.g., PMDA, BPDA): Purify by sublimation under high vacuum. Diamines (e.g., ODA): Purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) followed by drying in a vacuum oven. |
| Solvent Contamination (Water) | Use anhydrous grade solvents with very low water content (<10-50 ppm). | Dry the solvent using molecular sieves (e.g., 4Å) for at least 24 hours before use. Store solvents under an inert atmosphere (Nitrogen or Argon). |
| Inert Atmosphere Leak | Ensure the reaction vessel is completely sealed and purged with a high-purity inert gas. | Maintain a positive pressure of dry Nitrogen or Argon throughout the entire reaction process, from monomer dissolution to the completion of the poly(amic acid) synthesis. Use Schlenk line techniques for best results. |
| Suboptimal Reaction Temperature | Maintain the recommended temperature for the specific monomer system. | For the poly(amic acid) formation step, reactions are typically run at room temperature or below (0-25°C) to prevent uncontrolled imidization and side reactions. Monitor the reaction temperature with a calibrated thermometer. |
| Premature Precipitation | Increase the solvent amount to keep the polymer in solution as the molecular weight builds. | The concentration of the monomers in the solvent is typically maintained between 5-20 wt%. If the solution becomes too viscous or precipitates, it can limit further chain growth. |
| Degradation during Imidization | For thermal imidization, use a carefully controlled, staged heating ramp under vacuum or inert gas. For sensitive systems, use chemical imidization. | Thermal: Heat slowly, e.g., 100°C (1h), 200°C (1h), 300°C (1h). Chemical: Use a 2:1 molar ratio of acetic anhydride to catalyst (e.g., pyridine) relative to the polymer repeat unit. Perform at room temperature for several hours. |
Experimental Protocols
Protocol 1: General Synthesis of High Molecular Weight Poly(amic acid)
This protocol outlines the synthesis of the poly(amic acid) precursor, which is the critical first step.
Caption: Standard experimental workflow for the synthesis of a high molecular weight poly(amic acid) solution.
Methodology:
-
Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Diamine Dissolution: In a three-neck flask equipped with a mechanical stirrer and a nitrogen/argon inlet, add the precisely weighed, purified diamine monomer. Transfer the required volume of anhydrous solvent (e.g., NMP) via a cannula or a dry syringe.
-
Inert Atmosphere: Stir the mixture under a positive pressure of inert gas until the diamine is fully dissolved.
-
Dianhydride Addition: Cool the solution to between 0°C and 15°C using an ice bath. Slowly add the stoichiometric equivalent of the purified dianhydride powder in small portions over 30-60 minutes. Adding the solid dianhydride to the diamine solution is the preferred order of addition for achieving high molecular weights.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The solution viscosity will increase significantly as the polymer chains grow.
-
Storage: The resulting viscous poly(amic acid) solution should be stored in a refrigerator (at ~4°C) to prevent premature imidization and molecular weight degradation before further processing.
Protocol 2: Monomer Purification - Sublimation of Dianhydride
Methodology:
-
Place the crude dianhydride powder in a sublimation apparatus.
-
Heat the apparatus gently under a high vacuum (e.g., <0.1 mmHg). The temperature should be high enough for the dianhydride to sublime but below its melting point.
-
The pure dianhydride will sublime and deposit as crystals on the cold finger or cooler parts of the apparatus.
-
Collect the purified crystals in a dry environment (e.g., a glovebox) and store them in a desiccator.
Catalyst selection for the synthesis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most well-established method is the intramolecular cyclization of ethyl α-ethoxalyl-γ-phenylbutyrate using a strong acid like concentrated sulfuric acid. This is a non-catalytic method detailed in Organic Syntheses.[1] Another potential, though less specifically documented for this exact product, is a catalytic Diels-Alder reaction between a suitable benzyne precursor and maleic anhydride, facilitated by a Lewis acid catalyst.
Q2: I am experiencing low yields with the sulfuric acid-mediated cyclization. What are the potential causes?
A2: Low yields in this reaction can stem from several factors:
-
Incomplete formation of the starting diester: The initial ester condensation is a critical step. Ensure your sodium ethoxide is freshly prepared and moisture is rigorously excluded.
-
Suboptimal reaction temperature during cyclization: The temperature of the sulfuric acid should be carefully maintained between 20-25°C during the addition of the oil.[1] Higher temperatures can lead to side reactions and decomposition.
-
Insufficient reaction time: Allow the reaction mixture to stand for the recommended one and a half hours to ensure complete cyclization.[1]
-
Inefficient product precipitation: Pouring the reaction mixture into a large volume of ice and water is crucial for complete precipitation of the anhydride.
Q3: Can a catalyst be used for this synthesis to avoid harsh acidic conditions?
A3: While the classic procedure uses stoichiometric sulfuric acid, a catalytic approach using a Lewis acid could be explored, particularly through a Diels-Alder reaction pathway. Lewis acids like aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or zinc chloride (ZnCl₂) can catalyze the [4+2] cycloaddition of a benzyne intermediate with maleic anhydride.[2][3] This approach can often be performed under milder conditions than the strong acid-mediated cyclization.
Q4: What are the primary safety concerns when working with the synthesis of this compound?
A4: The primary safety concerns are associated with the reagents used:
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium Metal: Highly reactive and flammable, especially with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and use appropriate solvents.
-
Organic Solvents (Ether, Toluene, etc.): Flammable and may have associated health risks. Handle in a fume hood and away from ignition sources.
Troubleshooting Guides
Guide 1: Non-Catalytic Synthesis via Intramolecular Cyclization
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Anhydride | Incomplete cyclization. | Ensure the reaction mixture in sulfuric acid is stirred efficiently and maintained at 20-25°C for the full 1.5 hours.[1] |
| Product loss during workup. | Use a large volume of ice-water for precipitation to minimize the solubility of the anhydride. Ensure thorough washing of the precipitate with cold water. | |
| Impure starting materials. | Purify the ethyl γ-phenylbutyrate and ethyl oxalate before use. | |
| Dark-colored Product | Side reactions or decomposition. | Maintain the recommended temperature during the addition to sulfuric acid. Overheating can lead to charring. |
| Incomplete removal of impurities. | Recrystallize the crude product from a suitable solvent system like benzene-ligroin for purification.[1] | |
| Oily Product Instead of Solid | Presence of unreacted starting materials or byproducts. | Ensure the initial ester condensation goes to completion. Purify the intermediate oil before cyclization if necessary. |
| Insufficient cooling during precipitation. | Use a sufficient amount of ice to keep the temperature low during the quenching step. |
Guide 2: Hypothetical Catalytic Synthesis via Diels-Alder Reaction
This guide addresses potential issues in a proposed catalytic Diels-Alder reaction between a benzyne precursor and maleic anhydride using a Lewis acid catalyst.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Conversion | Inactive catalyst. | Use a freshly opened or properly stored Lewis acid catalyst. Many Lewis acids are sensitive to moisture.[4] |
| Insufficient catalyst loading. | Optimize the catalyst loading. Typically, 5-10 mol% is a good starting point, but this may need to be adjusted. | |
| Low reaction temperature. | While Lewis acid catalysis allows for milder conditions, some activation energy is still required. Gradually increase the reaction temperature. | |
| Formation of Byproducts | Polymerization of the dienophile (maleic anhydride). | Use a less reactive Lewis acid or lower the reaction temperature. The use of solid acid catalysts can sometimes mitigate this.[5] |
| Rearrangement of the acylium ion (if applicable in the precursor synthesis). | This is a known limitation in some Friedel-Crafts type reactions.[4] Consider alternative precursors or catalyst systems. | |
| Catalyst Deactivation | Poisoning by impurities in starting materials or solvent. | Purify starting materials and use anhydrous, high-purity solvents. Common poisons for Lewis acids include water and basic functional groups. |
| Competitive adsorption of product. | In some cases, the product can bind to the catalyst, leading to deactivation. This is a known issue in some Friedel-Crafts acylations.[6] Consider using a solid acid catalyst that may be less susceptible. | |
| Difficulty in Catalyst Removal | Homogeneous Lewis acid is difficult to separate from the product. | Consider using a solid Lewis acid catalyst (e.g., zeolites, sulfated zirconia) which can be removed by filtration.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Cyclization (Non-Catalytic)
This protocol is adapted from Organic Syntheses.[1]
Step A: Ester Condensation
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, dropping funnel, and calcium chloride tube, suspend 6.1 g (0.27 mol) of powdered sodium in 150 mL of absolute ether.
-
Add a solution of 12.6 g (0.27 mol) of absolute ethyl alcohol in 50 mL of absolute ether and let the mixture stand overnight.
-
To the resulting suspension of sodium ethoxide, add 57 g (0.39 mol) of ethyl oxalate diluted with 50 mL of ether in portions.
-
After the initial reaction subsides, allow the solution to stand for 30 minutes.
-
Add 50 g (0.26 mol) of ethyl γ-phenylbutyrate diluted with 50 mL of absolute ether.
-
After standing for one hour, cool the mixture in an ice bath and neutralize with an ice-cold solution of 15 mL of concentrated sulfuric acid in 200 mL of water.
-
Separate the ether layer, wash with water, and dry over sodium sulfate.
-
Remove the ether by distillation to obtain a pale yellow oil.
Step B: Cyclization
-
Slowly pour the oil from Step A into 500 mL of concentrated sulfuric acid, maintaining the temperature at 20–25°C by cooling in an ice bath.
-
Let the deep red solution stand for 1.5 hours at 20–25°C.
-
Pour the solution onto 3 liters of ice and water to precipitate the anhydride as a pale yellow solid.
-
Collect the solid by filtration and wash thoroughly with water.
-
Dry the product in vacuo at 25°C. The expected yield is 38–42 g (73–81%).
-
For further purification, the product can be distilled under reduced pressure or recrystallized from benzene-ligroin.
Data Presentation
Table 1: Comparison of Synthetic Methods (Hypothetical Data for Catalytic Route)
| Parameter | Non-Catalytic Cyclization | Proposed Catalytic Diels-Alder |
| Primary Reagent/Catalyst | Concentrated Sulfuric Acid | Lewis Acid (e.g., AlCl₃) |
| Typical Yield | 73-81%[1] | Potentially >80% (optimized) |
| Reaction Temperature | 20-25°C (cyclization)[1] | 0°C to room temperature |
| Reaction Time | 1.5 hours (cyclization)[1] | 2-24 hours |
| Key Advantages | Established, reliable procedure. | Milder reaction conditions, avoids strong corrosive acids. |
| Key Disadvantages | Use of large quantities of strong, corrosive acid; potential for charring. | Catalyst sensitivity to moisture; potential for side reactions; requires specific precursors. |
Visualizations
Caption: Workflow for the non-catalytic synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study of 3,4-Dihydro-1,2-naphthalenedicarboxylic Anhydride and Pyromellitic Dianhydride in Polyimide Synthesis
In the landscape of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. The choice of dianhydride monomer is a critical determinant of the final properties of the polyimide. This guide provides a comparative analysis of two distinct dianhydrides: the semi-alicyclic 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride and the aromatic pyromellitic dianhydride (PMDA) in the context of polyimide synthesis. This report is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structure-property relationships of polyimides.
While extensive data is available for polyimides derived from the widely-used pyromellitic dianhydride, there is a notable scarcity of published experimental data specifically for polyimides synthesized from this compound. Therefore, for the purpose of this comparative study, data for a structurally related semi-alicyclic dianhydride, 3,4-dicarboxy-1,2,3,4-tetrahydro-6-tert-butyl-1-naphthalene succinic dianhydride (TTDA), will be used as a representative for the naphthalenic dianhydride. It is crucial to acknowledge that while structurally similar, the properties of polyimides derived from TTDA may not be identical to those from this compound.
Performance Comparison
The structural differences between the aromatic and rigid pyromellitic dianhydride and the semi-alicyclic, more flexible naphthalenic dianhydride lead to significant variations in the properties of the resulting polyimides.
Pyromellitic Dianhydride (PMDA) , with its planar and rigid aromatic structure, typically imparts exceptional thermal stability and high mechanical modulus to polyimides.[1][2] However, this rigidity often leads to poor solubility and processability, making the resulting polyimides intractable.[1]
This compound and its analogue, TTDA, possess a non-planar, semi-alicyclic structure. This asymmetry and reduced rigidity are expected to disrupt polymer chain packing, leading to improved solubility and processability.[3] Polyimides derived from such alicyclic dianhydrides often exhibit enhanced optical transparency due to a reduction in charge-transfer complex formation.[3] However, this increase in flexibility may come at the cost of slightly lower thermal stability and mechanical strength compared to their fully aromatic counterparts.[3]
The following table summarizes the quantitative data for polyimides synthesized from PMDA and the representative semi-alicyclic dianhydride, TTDA, in combination with various aromatic diamines.
| Property | Polyimides from Pyromellitic Dianhydride (PMDA) | Polyimides from 3,4-dicarboxy-1,2,3,4-tetrahydro-6-tert-butyl-1-naphthalene succinic dianhydride (TTDA) |
| Thermal Stability (TGA) | ||
| 5% Weight Loss Temperature | 553 - 569 °C (in N₂)[4] | ~400 °C (in N₂)[3] |
| 10% Weight Loss Temperature | 573 - 586 °C (in N₂)[4] | Not Reported |
| Glass Transition Temp. (Tg) | 302 - 381 °C[2][4] | Not Reported |
| Mechanical Properties | ||
| Tensile Strength | 81 - 114.19 MPa[2][4] | Not Reported |
| Tensile Modulus | 2.14 - 3.42 GPa[2][4] | Not Reported |
| Elongation at Break | 2.82 - 21.16 %[2][4] | Not Reported |
| Solubility | Generally insoluble in common organic solvents[1] | Soluble in polar aprotic solvents (e.g., NMP, DMAc) and even in lower boiling point solvents (e.g., CH₂Cl₂, THF)[3] |
| Optical Properties | Often colored (yellow to brown) | Good optical transparency (Transmittance ~80% at 400 nm)[3] |
Experimental Protocols
The synthesis of polyimides from dianhydrides and diamines typically follows a two-step polycondensation reaction.
Synthesis of Poly(amic acid) Precursor
-
Monomer Dissolution: The diamine monomer is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen).
-
Dianhydride Addition: The dianhydride is added to the diamine solution in stoichiometric amounts. The reaction is typically carried out at room temperature with continuous stirring.
-
Polymerization: The polymerization reaction proceeds to form a viscous poly(amic acid) solution. The reaction time can vary from a few hours to 24 hours.
Imidization to Polyimide
The conversion of the poly(amic acid) to the final polyimide is achieved through either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film. The film is then heated in a stepwise manner to elevated temperatures (e.g., 100 °C, 200 °C, and 300 °C) to facilitate the cyclodehydration process, resulting in the formation of the imide rings.
-
Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine or triethylamine), is added to the poly(amic acid) solution. This method allows for imidization at lower temperatures.
Visualization of the Comparative Synthesis
The following diagrams illustrate the structural differences between the dianhydride monomers and the logical flow of their polymerization into polyimides.
Caption: Comparative pathways of polyimide synthesis.
Caption: Generalized workflow for polyimide synthesis.
References
Thermal stability analysis of polyimides from 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride versus other dianhydrides
An objective evaluation of polyimides synthesized from 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride and its analogues versus conventional aromatic dianhydrides reveals significant differences in thermal stability. Polyimides incorporating alicyclic structures, such as the hydrogenated naphthalenic ring, generally exhibit lower thermal decomposition temperatures compared to their fully aromatic counterparts due to the inherent difference in bond energies between aliphatic and aromatic C-H/C-C bonds.
This guide presents a comparative analysis supported by experimental data from literature, focusing on the thermal properties of polyimides derived from a representative alicyclic dianhydride and a widely used aromatic dianhydride. While direct experimental data for this compound is not available in the cited literature, data from a structurally analogous alicyclic dianhydride—3,4-dicarboxy-1,2,3,4-tetrahydro-6-tert-butyl-1-naphthalene succinic dianhydride (TTDA)—is used to infer performance. This is contrasted with Pyromellitic dianhydride (PMDA), a benchmark aromatic dianhydride.
Logical Framework for Polyimide Synthesis
The synthesis of polyimides is a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. The chemical structure of the dianhydride is a critical determinant of the final polymer's properties.
A Comparative Guide to the Mechanical Properties of Polyimides Based on 3,4-Dihydro-1,2-naphthalenedicarboxylic Anhydride Derivatives
In the pursuit of advanced materials with superior performance, researchers and professionals in materials science and drug development are constantly exploring novel monomers for high-performance polymers. This guide provides an objective comparison of the mechanical properties of polyimides derived from a derivative of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride, namely 3,4-dicarboxy-1,2,3,4-tetrahydro-6-tert-butyl-1-naphthalene succinic dianhydride (TTDA), against those synthesized from other common dianhydrides. The comparison is supported by experimental data from scientific literature to aid in the selection of appropriate materials for specific applications.
The incorporation of the bulky and asymmetric alicyclic structure of TTDA into the polyimide backbone is intended to enhance solubility and processability while maintaining good thermal and mechanical properties. This guide contrasts TTDA-based polyimides with those derived from three widely used dianhydrides: the fluorine-containing aromatic 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), the rigid aromatic 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), and the cycloaliphatic dicyclo-hexyl-3,4,3',4'-tetracarboxylic dianhydride (HBPDA).
Comparative Analysis of Mechanical Properties
The mechanical properties of polyimides are profoundly influenced by the chemical structure of both the dianhydride and the diamine monomers. The rigidity of the polymer backbone, intermolecular interactions, and chain packing efficiency are key determinants of the resulting tensile strength, tensile modulus, and elongation at break.
Polyimides synthesized from the semi-alicyclic TTDA exhibit a range of mechanical properties depending on the aromatic diamine used in polymerization. Generally, they form flexible and tough films with tensile strengths varying from 55 to 140 MPa and elastic moduli between 1.1 and 2.8 GPa.[1]
In comparison, polyimides derived from the rigid aromatic dianhydride BPDA tend to exhibit higher tensile strength and modulus, a result of the rigid-rod nature of the biphenyl group which leads to more ordered chain packing.[2] Conversely, the inclusion of flexible linkages, such as the hexafluoroisopropylidene group in 6FDA, can lead to polymers with a good balance of mechanical strength and processability, often with improved solubility.[3] Cycloaliphatic dianhydrides like HBPDA are known to produce polyimides with superior optical transparency and solubility, although this can sometimes be accompanied by a reduction in thermomechanical properties when compared to their aromatic counterparts.[4]
The following table summarizes the quantitative data on the mechanical properties of polyimides derived from TTDA and the selected alternative dianhydrides, each paired with various diamines.
Table 1: Comparison of Mechanical Properties of Polyimides Derived from Various Dianhydrides
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| TTDA | Various Aromatic Diamines | 55 - 140 | 1.1 - 2.8 | - | |
| 6FDA | 2,6-BAPON | 105 | 1.5 | 22 | [3] |
| BPDA | ODA | - | 3.23 | 3.8 | [5] |
| BPDA | PDA | - | 3.42 | 2.82 | [5] |
| HBPDA | BZ | 76 | 2.12 | 5.2 | |
| HBPDA | FDN | 85 | 2.31 | 5.8 | |
| HBPDA | AHP | 62 | 1.85 | 3.4 | |
| HBPDA | BAPS | 71 | 2.04 | 4.6 |
Note: " - " indicates data not reported in the cited source. BAPON: 2,6-bis(4-aminophenoxy)naphthalene; ODA: 4,4'-oxydianiline; PDA: p-phenylenediamine; BZ: a diamine with a linear benzene structure; FDN: a diamine with a trifluoromethyl group; AHP: a diamine with a methyl group; BAPS: a diamine with a sulfone group.
Experimental Protocols
The synthesis of polyimides and the characterization of their mechanical properties follow standardized procedures to ensure reproducibility and allow for meaningful comparisons between different materials.
Synthesis of Polyimides (Two-Step Method)
A general and widely used method for synthesizing polyimides involves a two-step process: the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).[6]
-
Poly(amic acid) Synthesis: An aromatic diamine is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), in a flask equipped with a mechanical stirrer and a nitrogen inlet. The solution is typically cooled in an ice bath. An equimolar amount of the dianhydride is then added portion-wise to the stirred diamine solution. The reaction is allowed to proceed at room temperature for a set period, often 24 hours, under a nitrogen atmosphere to yield a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a thermal imidization process, which involves heating the film through a series of temperature stages. A typical heating schedule might be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and facilitates the cyclodehydration of the amic acid groups to form the final polyimide structure. The resulting polyimide film is then carefully peeled from the glass substrate.
Mechanical Property Testing
The tensile properties of the prepared polyimide films are determined according to the ASTM D882 standard for thin plastic sheeting.[7][8][9][10]
-
Specimen Preparation: The polyimide films are cut into rectangular or dumbbell-shaped specimens of specific dimensions as defined in the standard. The edges of the specimens must be smooth and free of nicks or defects that could act as stress concentrators.
-
Test Conditions: The specimens are conditioned at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Tensile Testing: The tensile tests are performed using a universal testing machine equipped with suitable grips to hold the thin film specimens. The crosshead speed is set to a constant rate as specified in the standard, and the force and elongation are recorded throughout the test until the specimen fractures.
-
Data Analysis: From the recorded stress-strain curve, the following properties are calculated:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): A measure of the stiffness of the material, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Visualizations
To better illustrate the relationships between monomer structure, experimental procedures, and resulting properties, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 9. zwickroell.com [zwickroell.com]
- 10. micomlab.com [micomlab.com]
Unveiling the Molecular Blueprint: A Comparative Guide to the Structural Validation of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of reliable and reproducible scientific inquiry. This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the structural validation of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride, a valuable building block in organic synthesis.
This document delves into the application of mass spectrometry for the structural elucidation of this compound, presenting a detailed experimental protocol and comparing its performance with alternative analytical methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. By presenting supporting experimental data and clear methodologies, this guide aims to equip researchers with the necessary information to make informed decisions for their analytical workflows.
At a Glance: Comparing Analytical Techniques
The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and the available instrumentation. Mass spectrometry provides precise information about the molecular weight and fragmentation pattern, while NMR spectroscopy reveals the connectivity of atoms and the carbon-hydrogen framework. FTIR spectroscopy is adept at identifying the functional groups present in the molecule.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, small sample requirement, provides molecular formula with high-resolution MS | Isomers can be difficult to distinguish, fragmentation can be complex to interpret |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and atom connectivity | Unambiguous structure determination, non-destructive | Lower sensitivity than MS, larger sample amount needed, can be time-consuming |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Fast, easy to use, non-destructive | Provides limited information on the overall molecular structure |
Mass Spectrometry: Deconstructing the Molecule
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₂H₈O₃, Molecular Weight: 200.19 g/mol ), Electron Ionization (EI) is a common technique that provides a detailed fragmentation fingerprint.
Predicted Electron Ionization Mass Spectrum Fragmentation
The expected electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 200. Subsequent fragmentation is anticipated to involve the loss of neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂), characteristic of cyclic anhydrides. Fragmentation of the dihydronaphthalene ring system is also expected.
| m/z (Predicted) | Proposed Fragment | Putative Structure of Fragment |
| 200 | Molecular Ion [C₁₂H₈O₃]⁺ | The intact ionized molecule |
| 172 | [M - CO]⁺ | Loss of a carbonyl group |
| 156 | [M - CO₂]⁺ | Loss of a carboxyl group as CO₂ |
| 128 | [C₁₀H₈]⁺ | Naphthalene cation radical, resulting from the loss of the anhydride group and subsequent rearrangement |
| 115 | [C₉H₇]⁺ | Fragmentation of the naphthalene ring |
Note: The fragmentation pattern is predicted based on the chemical structure and general fragmentation rules. Actual experimental data may vary.
Experimental Protocol: Electron Ionization Mass Spectrometry
This protocol outlines the general procedure for acquiring an electron ionization mass spectrum of this compound.
Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) system equipped with an electron ionization source.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample solution into the GC. The compound will be vaporized and separated from the solvent and any impurities on the GC column. A typical column would be a non-polar capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation and peak shape.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).
-
Fragmentation: The excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic charged ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.
Workflow for Mass Spectrometry Analysis
A Comparative Guide to the Dielectric Properties of Polyimides: Alicyclic Naphthalene-Derived vs. Aromatic Alternatives
For researchers, scientists, and professionals in drug development, the selection of high-performance polymers with specific dielectric properties is crucial for a range of applications, from advanced electronic packaging to sensitive medical devices. This guide provides a comparative analysis of the dielectric properties of polyimides derived from an alicyclic naphthalene dianhydride against commercially available aromatic polyimides.
Comparative Dielectric Properties
The introduction of alicyclic structures into the polyimide backbone, such as the hydrogenated naphthalene moiety in TTDA-based polyimides, can lead to a reduction in the dielectric constant. This is attributed to the disruption of the extensive π-conjugation present in fully aromatic systems, which in turn reduces the overall polarizability of the polymer chain. The bulky, non-planar structure of the alicyclic unit can also increase the free volume within the polymer matrix, further lowering the dielectric constant.
| Polyimide System | Dianhydride | Diamine | Dielectric Constant (ε') | Dielectric Loss (tan δ) | Breakdown Strength (kV/mm) |
| Semi-Alicyclic | |||||
| TTDA-BDAF | TTDA | BDAF | 2.76 (at 1 MHz)[1] | - | - |
| Aromatic | |||||
| Kapton® HN (PMDA-ODA) | PMDA | ODA | 3.4 (at 1 kHz) | 0.002 (at 1 kHz) | ~300 |
| BPDA-ODA | BPDA | ODA | 3.2 (at 1 MHz) | <0.004 (at 100 Hz)[2] | 357.07[2] |
| BTDA-ODA | BTDA | ODA | 3.3 (at 1 MHz) | <0.004 (at 100 Hz)[2] | 478.90[2] |
Note: Dielectric properties can vary with frequency, temperature, and humidity. The data presented here are for comparative purposes under the specified conditions.
Experimental Protocols
Synthesis of Polyimides (General Two-Step Method)
A common and versatile method for synthesizing polyimides in a laboratory setting is the two-step polycondensation reaction.
-
Poly(amic acid) Synthesis: In a dry nitrogen atmosphere, the diamine monomer is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of the dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.
-
Film Casting and Thermal Imidization: The resulting poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a staged thermal curing process in an oven or under vacuum. A typical curing cycle involves heating at 100°C, 200°C, and finally 300°C, holding at each temperature for a defined period (e.g., 1 hour) to facilitate the cyclodehydration of the poly(amic acid) to the final polyimide structure.
Measurement of Dielectric Properties
The dielectric properties of the prepared polyimide films are typically characterized using the following methods:
-
Sample Preparation: Thin films of the polyimides are carefully prepared with a uniform thickness. Circular electrodes of a conductive material (e.g., gold or aluminum) are deposited on both sides of the film by sputtering or evaporation to form a capacitor structure.
-
Dielectric Spectroscopy: An impedance analyzer or a dielectric spectrometer is used to measure the capacitance (C) and dissipation factor (tan δ) of the sample over a range of frequencies (e.g., 1 kHz to 1 MHz).
-
Calculation of Dielectric Constant: The dielectric constant (ε') is calculated from the measured capacitance using the formula: ε' = (C * d) / (ε₀ * A) where:
-
C is the capacitance
-
d is the thickness of the film
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
A is the area of the electrode.
-
-
Breakdown Strength Measurement: The dielectric breakdown strength is determined by applying a continuously increasing AC or DC voltage across the film until electrical breakdown occurs. The breakdown voltage is recorded, and the breakdown strength is calculated by dividing the breakdown voltage by the film thickness.
Structure-Property Relationship
The chemical structure of the dianhydride and diamine monomers significantly influences the final dielectric properties of the polyimide. The following diagram illustrates the logical relationship between the structural features of the monomers and the resulting dielectric performance.
Caption: Relationship between monomer structure and dielectric properties of polyimides.
References
Performance comparison of gas separation membranes made from different polyimides
Polyimide membranes represent a cornerstone in the field of membrane-based gas separation due to their exceptional thermal and chemical stability, good mechanical properties, and tunable gas transport characteristics.[1][2][3] Their performance is intrinsically linked to the chemical structure of the polymer backbone, which can be precisely engineered by selecting different dianhydride and diamine monomers.[1][2] This guide provides a comparative overview of the gas separation performance of various polyimide membranes, with a focus on experimental data for CO₂/CH₄ and O₂/N₂ separations, crucial for applications like natural gas purification and air separation.[2][4]
Performance Data of Various Polyimide Membranes
The separation efficiency of a membrane is primarily defined by two parameters: permeability and selectivity. Permeability, often measured in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg), indicates the rate at which a gas passes through the membrane. Selectivity is the ratio of the permeabilities of two different gases and measures the membrane's ability to separate them.
A significant amount of research has focused on polyimides derived from 4,4'-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) due to the bulky -C(CF₃)₂- group that hinders chain packing, thereby increasing fractional free volume and enhancing gas permeability.[1][5][6] The tables below summarize the performance of several key 6FDA-based polyimides for CO₂/CH₄ and O₂/N₂ separation.
Table 1: CO₂/CH₄ Separation Performance of Selected 6FDA-Based Polyimides
| Polyimide Structure | CO₂ Permeability (Barrer) | CH₄ Permeability (Barrer) | CO₂/CH₄ Selectivity (α) | Test Conditions |
| 6FDA-DAM | ~60 - 144 | ~1.7 - 4.2 | ~34 - 35 | 35 °C |
| 6FDA-mPDA | ~9 - 10 | ~0.25 | ~35 - 40 | 35 °C |
| 6FDA-DABA | ~5 - 9 | ~0.1 | ~50 - 53 | 35 °C |
| 6FDA-DAM:DABA (3:2) | ~48 (after thermal treatment) | ~0.9 | ~53 | 35 °C |
| 6FDA-BAPAF | ~7 | Not Specified | ~48 | 25 °C |
| 6FDA-DAP | ~6 | Not Specified | ~86 | 25 °C |
| 6FDA-TrMPD | >200 | Not Specified | Low | 25 °C |
| 6FDA-Durene | >1400 | Not Specified | ~22 - 27 | 2 bar |
Note: Performance data is compiled from multiple sources and can vary based on synthesis methods, membrane thickness, and specific test conditions.[5][7][8][9]
Table 2: O₂/N₂ Separation Performance of Selected Polyimides
| Polyimide Structure | O₂ Permeability (Barrer) | N₂ Permeability (Barrer) | O₂/N₂ Selectivity (α) | Test Conditions |
| 6FDA-DAM | Not Specified | Not Specified | ~4.0 - 5.0 | 35 °C |
| 6FDA-mPDA | Not Specified | Not Specified | ~5.5 - 6.0 | 35 °C |
| 6FDA-DABA | Not Specified | Not Specified | ~5.0 - 5.5 | 35 °C |
| Matrimid® 5218 | ~1 | ~0.17 | ~6.0 | Not Specified |
Note: O₂/N₂ separation is a challenging application due to the similar kinetic diameters of the two molecules.[10][11]
Experimental Protocols
The performance data presented is obtained through a standardized set of experimental procedures, from polymer synthesis to gas permeation testing.
1. Polyimide Synthesis (Two-Step Polycondensation)
The most common method for synthesizing polyimides involves a two-step polycondensation reaction.[2][12]
-
Step 1: Poly(amic acid) Formation: An aromatic diamine and an aromatic dianhydride (in equimolar amounts) are reacted at room temperature in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP).[2][5] This forms a viscous poly(amic acid) solution.
-
Step 2: Imidization: The poly(amic acid) is converted to the final polyimide via cyclodehydration. This can be achieved through:
-
Thermal Imidization: The solution is heated, often in stages up to 200°C or higher, to drive off water.[5] Sometimes, an azeotropic agent like xylene is used to facilitate water removal.[5][12]
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution at a lower temperature.[12]
-
-
Purification: The final polyimide is precipitated in a non-solvent like methanol or water, washed thoroughly, and dried under vacuum.[12]
2. Dense Membrane Fabrication (Solution Casting)
Dense, flat-sheet membranes for laboratory-scale testing are typically prepared by solution casting.[1]
-
Solution Preparation: The synthesized polyimide powder is dissolved in a suitable solvent (e.g., NMP, DMF) to create a homogeneous casting solution, typically around 15 wt%.[5][13]
-
Casting: The solution is filtered and cast onto a clean, level glass plate.
-
Solvent Evaporation: The solvent is evaporated in a controlled environment. This is often done in stages, for instance, at 80-90°C for several hours, followed by a final drying step at a higher temperature (e.g., 150°C) under vacuum to remove any residual solvent.[1][5] The final membrane thickness typically ranges from 80 to 100 µm.[5]
3. Gas Permeation Testing
Gas transport properties are measured using a gas permeation apparatus, commonly employing the constant-volume, variable-pressure method.[5][14]
-
Membrane Mounting: The prepared membrane is placed in a permeation cell, which is then sealed to ensure it is gas-tight. The system is thoroughly evacuated to remove any atmospheric gases.[14]
-
Gas Feed: A pure gas (e.g., CO₂, CH₄, O₂, N₂) is introduced to the upstream (feed) side of the membrane at a constant pressure.
-
Permeate Measurement: The downstream (permeate) side is kept at a low pressure (initially vacuum). As gas permeates through the membrane, the pressure on the permeate side increases over time. This pressure rise in the known, constant volume is recorded by a pressure transducer.[5][14]
-
Permeability Calculation: The permeability coefficient (P) is determined from the steady-state rate of pressure increase (dp/dt) on the permeate side using the following equation:[15]
P = (V * l) / (A * T * (p_feed - p_permeate)) * (dp/dt)
Where:
-
V is the volume of the permeate chamber.
-
l is the membrane thickness.
-
A is the effective membrane area.
-
T is the absolute temperature.
-
p_feed is the feed pressure.
-
-
Selectivity Calculation: The ideal selectivity (α) for a gas pair A/B is calculated as the ratio of their individual permeabilities:[15]
α_(A/B) = P_A / P_B
Workflow for Polyimide Membrane Development and Testing
The process from polymer design to performance evaluation follows a logical progression. This workflow is visualized in the diagram below.
Caption: Workflow for polyimide membrane synthesis, fabrication, and gas separation testing.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhanced O2/N2 Separation of Mixed-Matrix Membrane Filled with Pluronic-Compatibilized Cobalt Phthalocyanine Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. theaic.org [theaic.org]
- 15. Fabrication, Facilitating Gas Permeability, and Molecular Simulations of Porous Hypercrosslinked Polymers Embedding 6FDA-Based Polyimide Mixed-Matrix Membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating Isomers of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. This guide provides a comparative framework for distinguishing between the cis and trans isomers of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride using key spectroscopic techniques. Due to the limited availability of direct comparative experimental data in published literature for these specific isomers, this guide is based on established principles of spectroscopic analysis for cyclic anhydrides and diastereomers.
The cis and trans isomers of this compound are diastereomers, and their distinct stereochemistry leads to notable differences in their spectroscopic signatures. The cis isomer, with both carboxyl groups on the same face of the dihydro-naphthalene ring system, can readily form the cyclic anhydride upon heating. The trans isomer, with the carboxyl groups on opposite faces, cannot form a monomeric anhydride. This fundamental chemical difference is the basis for the spectroscopic comparison that follows.
Spectroscopic Comparison Summary
The following table summarizes the expected key differences in the spectroscopic data for the two isomers.
| Spectroscopic Technique | Isomer | Expected Key Features |
| Infrared (IR) Spectroscopy | cis-anhydride | Two characteristic C=O stretching bands for a cyclic anhydride (approx. 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹). |
| trans-diacid | A broad O-H stretching band (approx. 3300-2500 cm⁻¹) and a C=O stretching band for a carboxylic acid (approx. 1720-1700 cm⁻¹). | |
| ¹H NMR Spectroscopy | cis-anhydride | Distinct chemical shifts and coupling constants for the protons on the dihydronaphthalene ring, influenced by the rigid anhydride ring. |
| trans-diacid | Different chemical shifts and coupling constants for the corresponding protons compared to the cis isomer, due to the different stereochemistry and the presence of carboxylic acid groups. | |
| ¹³C NMR Spectroscopy | cis-anhydride | Two distinct carbonyl carbon signals for the anhydride. |
| trans-diacid | A single carbonyl carbon signal for the two equivalent carboxylic acid groups. | |
| Mass Spectrometry (EI) | cis-anhydride | A molecular ion peak corresponding to the anhydride (C₁₂H₈O₃). Fragmentation may involve the loss of CO and CO₂. |
| trans-diacid | A molecular ion peak corresponding to the diacid (C₁₂H₁₀O₄). Fragmentation would likely show an initial loss of H₂O, followed by loss of CO and CO₂. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in each isomer.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
ATR: A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., C=O, O-H).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Objective: To determine the chemical environment and connectivity of the hydrogen and carbon atoms, which provides detailed structural information.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain a single peak for each unique carbon atom.
-
-
Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) are analyzed to deduce the structure of the molecule.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
-
Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.
-
Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Data Acquisition: The sample is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can provide clues about the molecule's structure.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
Caption: Logical workflow for differentiating isomers.
Assessing the optical transparency of films derived from 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
For scientists and professionals in drug development and materials research, the optical transparency of polymer films is a critical parameter. This guide provides a comparative assessment of the optical properties of polyimide films derived from 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride and its alternatives, supported by experimental data and detailed protocols.
Polyimide films are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in various high-performance applications. However, traditional aromatic polyimides often exhibit a characteristic yellow hue, limiting their use in optical devices where high transparency is paramount. The development of colorless and transparent polyimides is, therefore, a significant area of research. This guide focuses on the optical performance of films derived from the alicyclic dianhydride, this compound, and compares it with other classes of polyimides.
Comparative Analysis of Optical Transparency
The optical transparency of polyimide films is primarily determined by the formation of charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride monomers. The introduction of alicyclic structures, such as in this compound, can effectively suppress the formation of these CTCs, leading to enhanced optical transparency.
For a comprehensive comparison, the following table summarizes the optical properties of various polyimide films, including those derived from other alicyclic dianhydrides, aromatic dianhydrides, and fluorinated polyimides.
| Polyimide Type | Dianhydride Monomer | Diamine Monomer | Transmittance (%) @ 400nm | Transmittance (%) @ 500nm | Cutoff Wavelength (nm) | Reference |
| Semi-Alicyclic (Analogous) | 3,4-dicarboxy-1,2,3,4-tetrahydro-6-tert-butyl-1-naphthalene succinic dianhydride (TTDA) | Various Aromatic Diamines | ~80 | - | - | [1] |
| Semi-Alicyclic | Hydrogenated Pyromellitic Dianhydride (PI-b) | Asymmetrical 3,4′-Oxydianiline | - | 80.2 | - | [2] |
| Semi-Alicyclic | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BOCA) | 3,3'-dimethyl-4,4'-diaminodiphenylmethane | - | >90 (at 450nm) | <300 | [3] |
| Aromatic Fluorinated | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Various Diamines | 60.3 - 82.1 | - | - | [4] |
| Aromatic | Pyromellitic dianhydride (PMDA) | 4,4'-oxydianiline (ODA) | - | - | - | [5] |
Experimental Protocols
Synthesis of Polyimide Films
A standardized two-step polymerization method is typically employed for the synthesis of polyimide films.
-
Poly(amic acid) Synthesis: The dianhydride monomer is gradually added to a stirred solution of the diamine monomer in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen). The reaction is typically carried out at room temperature for several hours to yield a viscous poly(amic acid) solution.
-
Film Casting and Thermal Imidization: The poly(amic acid) solution is cast onto a clean, flat substrate (e.g., a glass plate) using a doctor blade or spin coater to achieve a uniform thickness. The cast film is then subjected to a stepwise thermal curing process in a vacuum oven or under a nitrogen atmosphere. A typical curing cycle involves heating at 80-100°C to remove the solvent, followed by gradual heating to higher temperatures (e.g., 200°C, 250°C, and 300°C) for complete imidization.
Measurement of Optical Transparency
The optical transparency of the resulting polyimide films is characterized using a UV-Vis spectrophotometer.
-
Sample Preparation: A freestanding polyimide film of a specific thickness is carefully mounted in the sample holder of the spectrophotometer.
-
Data Acquisition: The transmittance spectrum is recorded over a wavelength range of typically 200 to 800 nm. An air baseline is recorded prior to the sample measurement for background correction.
-
Data Analysis: The transmittance values at specific wavelengths (e.g., 400 nm, 450 nm, 500 nm) are determined from the spectrum. The cutoff wavelength (λc) is identified as the wavelength at which the transmittance drops significantly, usually to near zero.
Visualizing the Comparison
To visually represent the logical flow of comparing these polyimide films, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Semi-Alicyclic Thermoplastic Polyimide Matrixes Based on Hydrogenated Pyromellitic Dianhydride and Asymmetrical 3,4′-Oxydianiline with Good Thermal Stability and Improved Optical Transparency [mdpi.com]
- 3. joam.inoe.ro [joam.inoe.ro]
- 4. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Correlation of polymer architecture with final properties for 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride-based polyimides
A Comparative Guide to Polyimides Based on Alicyclic Dianhydrides: Correlating Polymer Architecture with Final Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the properties of polyimides derived from alicyclic dianhydrides, with a focus on how polymer architecture influences their thermal, mechanical, and optical characteristics. While direct extensive data on 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride-based polyimides is emerging, we can infer their expected performance by examining structurally similar semi-alicyclic and alicyclic polyimides. The introduction of non-aromatic, cyclic structures into the polyimide backbone is a key strategy to enhance properties like solubility and optical transparency.[1][2]
The fundamental trade-off in polyimide design often lies between processability and performance. Wholly aromatic polyimides are known for their exceptional thermal stability and mechanical strength but suffer from poor solubility and high color, which limits their applications.[2] Incorporating alicyclic units, such as those from this compound, disrupts the charge-transfer complex formation between polymer chains, leading to colorless or near-colorless materials with improved solubility in organic solvents.[2][3]
Impact of Polymer Architecture on Final Properties
The final properties of a polyimide are a direct consequence of its molecular structure, specifically the choice of dianhydride and diamine monomers.
-
Dianhydride Structure: The rigidity and electronic properties of the dianhydride are critical. Alicyclic dianhydrides, due to their non-planar, bulky structures, tend to inhibit close chain packing.[1][2] This architectural feature is responsible for:
-
Increased Solubility: The reduced intermolecular forces allow solvent molecules to penetrate and dissolve the polymer more easily.[1] Polyimides derived from alicyclic dianhydrides are often soluble in common organic solvents like N-methyl-2-pyrrolidinone (NMP), N,N-dimethylacetamide (DMAc), and even tetrahydrofuran (THF) in some cases.[4][5]
-
Enhanced Optical Transparency: By disrupting the formation of charge-transfer complexes, which are responsible for the characteristic yellow-to-brown color of aromatic polyimides, alicyclic structures yield films with high optical transparency and a lower UV cut-off wavelength.[2][4]
-
Modified Thermal Properties: While still exhibiting high thermal stability with decomposition temperatures often exceeding 400°C, the glass transition temperatures (Tg) of semi-alicyclic polyimides can be tailored.[1] The Tg is influenced by the rigidity of the alicyclic unit and the overall chain flexibility.[6] Generally, aromatic dianhydrides lead to higher Tg values than alicyclic ones due to more restricted segmental motion.[6]
-
-
Diamine Structure: The choice of the diamine allows for fine-tuning of properties.
-
Flexibility and Linearity: Flexible diamines containing ether or methylene linkages can further enhance solubility but may lower the glass transition temperature and mechanical strength.[4][7] In contrast, rigid, linear diamines can increase the thermal stability and mechanical modulus of the resulting polyimide.[8]
-
Substituents: Bulky side groups, such as trifluoromethyl (–CF3) or methyl groups, on the diamine can also hinder chain packing, further improving solubility and gas permeability.[1][9] The presence of polar functional groups or electron-withdrawing substituents can also enhance optical transparency and solubility.[10]
-
Quantitative Data Comparison
The following table summarizes the properties of various polyimides derived from different alicyclic and aromatic dianhydrides, illustrating the structure-property relationships.
| Dianhydride | Diamine | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Optical Properties | Solubility |
| HBPDA (alicyclic)[6] | Various Aromatic | 218-285 | - | 65-85 | 3-6 | 1.6-2.1 | High Transparency | Good |
| BPADA (aromatic)[6] | Various Aromatic | 235-302 | - | 88-105 | 4-7 | 2.2-2.7 | Lower Transparency | Moderate |
| BCDA (alicyclic)[4] | Flexible Aromatic | >350 | ~450 | - | - | - | Cut-off: 300-400 nm | Good in organic solvents |
| BTDA (aromatic)[4] | Flexible Aromatic | - | >500 | Higher than BCDA PIs | - | Higher than BCDA PIs | Colored | Poor |
| CpODA (alicyclic)[3] | Various Aromatic | >330 | 475-501 | - | - | - | Colorless, λcut-off < 337 nm | - |
| 6FDA (fluoro-aromatic)[11] | 2,6-BAPON | 255 | 555 | 105 | 22 | 1.5 | - | Soluble in polar aprotic solvents |
| NTDA (naphthalene)[8] | Various Aromatic | >400 | >500 | - | >80 (with 4,4'-ODA) | - | - | - |
HBPDA: dicyclohexyl-3,4,3′,4′-tetracarboxylic dianhydride; BPADA: 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride); BCDA: bicyclo[2.2.2]-oct-7-ene-2,3,5,6-tetracarboxylic dianhydride; BTDA: 3,3′,4,4′-benzophenonetetracarboxylic dianhydride; CpODA: cyclopentanone bis-spironorbornane tetracarboxylic dianhydride; 6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; NTDA: 2,3,6,7-naphthalenetetracarboxylic dianhydride.
Experimental Protocols
General Synthesis of Polyimides (Two-Step Method)
A common and versatile method for synthesizing polyimides involves a two-step process:
-
Poly(amic acid) Synthesis: The dianhydride and diamine monomers are reacted in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP), under an inert atmosphere (e.g., nitrogen). The reaction is typically carried out at room temperature for several hours to form a viscous poly(amic acid) solution. For instance, a diamine is dissolved in DMAc, and then a stoichiometric amount of the dianhydride is added slowly. The mixture is stirred for approximately 12-24 hours to ensure complete polymerization.[7][11]
-
Imidization: The poly(amic acid) precursor is then converted to the final polyimide. This can be achieved through two primary methods:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate to form a film. The solvent is evaporated at a low temperature (e.g., 80-90°C). The resulting film is then heated in a stepwise manner to high temperatures (e.g., 150°C, 250°C, and 350°C, holding at each temperature for a set time) to induce cyclodehydration and form the imide rings.[7]
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the poly(amic acid) solution. This method allows for imidization at lower temperatures, which can be advantageous for preserving certain functionalities.[3]
-
Characterization Methods
-
Structural Characterization: The chemical structures of the synthesized polyimides are typically confirmed using Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.[1][9] FTIR is used to monitor the disappearance of amic acid peaks and the appearance of characteristic imide peaks.
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): Performed to determine the thermal stability and decomposition temperature of the polymers, usually by measuring the temperature at which 5% or 10% weight loss occurs.[1]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the amorphous polymers.[2]
-
-
Mechanical Properties: Tensile strength, elongation at break, and tensile modulus are measured from thin film samples using a universal testing machine according to standardized procedures.[2][11]
-
Optical Properties: The optical transparency of the polyimide films is evaluated using a UV-Vis spectrophotometer to determine the cutoff wavelength and transmittance in the visible light spectrum.[4]
Visualization of Structure-Property Relationships
The following diagram illustrates the logical flow from monomer selection to the final properties of the resulting polyimide.
Caption: Logical flow from monomer choice to final polyimide properties.
References
- 1. mdpi.com [mdpi.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Benchmarking the performance of novel polymers against commercial polyimides
This guide provides a comparative analysis of the performance of select novel polymers against established commercial polyimides, Kapton® and Ultem®. The data presented is intended for researchers, scientists, and professionals in drug development and other advanced fields who require materials with exceptional thermal, mechanical, and electrical properties. This document summarizes key performance indicators in structured tables, details the experimental protocols for data acquisition, and provides a visual representation of the material characterization workflow.
Comparative Performance Data
The following tables summarize the key thermal, mechanical, and electrical properties of the selected novel polymers and commercial polyimides. Direct comparison is facilitated by organizing the data by property.
Table 1: Thermal Properties
| Material | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Continuous Use Temperature (°C) |
| Novel Polymers | |||
| Bio-based Copolyester (PCITN) | 150[1] | > 400 | Not Reported |
| Polymer/Halloysite Composite | No distinct Tg observed[2] | Increased stability over base polymer | Not Reported |
| PVA-based Aerogel | Not Reported | > 300 | Not Reported |
| Commercial Polyimides | |||
| Kapton® HN | 360 - 410 | > 500[3] | -269 to 400[4][5] |
| Ultem® 1000 | 217[4][6] | > 400 | 170[7] |
Table 2: Mechanical Properties
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Novel Polymers | |||
| Bio-based Copolyester (PCITN) | > 100 (stretched film)[1] | ~3-4 | Not Reported |
| Polymer/Halloysite Composite | Significantly enhanced over base polymer | Significantly enhanced over base polymer | Not Reported |
| PVA-based Aerogel | Not a primary reported metric | Not a primary reported metric | Not a primary reported metric |
| Commercial Polyimides | |||
| Kapton® HN | 172 - 231 | 2.5 - 3.1 | 72 |
| Ultem® 1000 | 105[8] | 3.2[8] | 60[8] |
Table 3: Electrical Properties
| Material | Dielectric Constant (at 1 kHz) | Dissipation Factor (at 1 kHz) | Dielectric Strength (kV/mm) |
| Novel Polymers | |||
| Bio-based Copolyester (PCITN) | Not Reported | Not Reported | Not Reported |
| Polymer/Halloysite Composite | Not Reported | Not Reported | Not Reported |
| PVA-based Aerogel | Not Reported | Not Reported | Not Reported |
| Commercial Polyimides | |||
| Kapton® HN | 3.4[3] | 0.002 | 150 - 300[3] |
| Ultem® 1000 | 3.15[9] | 0.0013[9] | 32.7[9] |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are detailed protocols for the key experiments cited.
Thermal Analysis
2.1.1. Thermogravimetric Analysis (TGA)
-
Purpose: To determine the thermal stability and decomposition temperature of the polymer.
-
Standard: Based on ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[2][4][6][10][11]
-
Methodology:
-
A small sample of the polymer (5-10 mg) is placed in a high-precision balance within a furnace.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is determined as the temperature at which a significant weight loss begins.
-
2.1.2. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
-
Standard: Based on ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry".[1][12][13][14][15]
-
Methodology:
-
A small, encapsulated sample of the polymer (5-10 mg) and an empty reference pan are placed in the DSC cell.
-
The cell is heated at a controlled rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The glass transition is observed as a step change in the heat flow curve.
-
Mechanical Analysis
2.2.1. Tensile Testing
-
Purpose: To determine the tensile strength, tensile modulus, and elongation at break of the polymer film.
-
Standard: Based on ASTM D882, "Standard Test Method for Tensile Properties of Thin Plastic Sheeting".[7][8][16][17][18]
-
Methodology:
-
A thin film specimen with a defined width and thickness is clamped into the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of extension until it fractures.
-
The force required to stretch the film and the corresponding elongation are continuously recorded.
-
Tensile strength is calculated as the maximum stress the material can withstand.
-
Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at break is the percentage increase in length at the point of fracture.
-
Electrical Analysis
2.3.1. Dielectric Constant and Dissipation Factor
-
Purpose: To evaluate the insulating properties of the polymer.
-
Standard: Based on ASTM D150, "Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation".[9][19][20][21][22]
-
Methodology:
-
A thin film specimen is placed between two electrodes, forming a capacitor.
-
The capacitance of this setup is measured at a specific frequency (e.g., 1 kHz).
-
The dielectric constant is calculated as the ratio of the capacitance with the polymer to the capacitance with a vacuum (or air) between the electrodes.
-
The dissipation factor, which represents the energy loss within the material, is also measured by the instrument.
-
Visualized Workflow
The following diagram illustrates the general workflow for characterizing the performance of a novel polymer and benchmarking it against commercial standards.
Caption: Workflow for polymer performance benchmarking.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. mdpi.com [mdpi.com]
- 4. kalite.com [kalite.com]
- 5. infinitalab.com [infinitalab.com]
- 6. infinitalab.com [infinitalab.com]
- 7. store.astm.org [store.astm.org]
- 8. micomlab.com [micomlab.com]
- 9. infinitalab.com [infinitalab.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. wmtr.com [wmtr.com]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. atslab.com [atslab.com]
- 15. scribd.com [scribd.com]
- 16. globalplasticsheeting.com [globalplasticsheeting.com]
- 17. testresources.net [testresources.net]
- 18. wewontech.com [wewontech.com]
- 19. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon [lucideon.com]
- 20. matestlabs.com [matestlabs.com]
- 21. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 22. file.yizimg.com [file.yizimg.com]
Safety Operating Guide
Navigating the Safe Disposal of 3,4-Dihydro-1,2-naphthalenedicarboxylic Anhydride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] In some cases, it is also listed as harmful if swallowed and may cause an allergic skin reaction or allergy or asthma symptoms or breathing difficulties if inhaled.[3]
Personal Protective Equipment (PPE): To mitigate risks, the following PPE should be worn when handling this chemical:
-
Respiratory Protection: A dust respirator is recommended, especially where dust generation is likely.[1] In case of inadequate ventilation, respiratory protection should be worn.
-
Hand Protection: Protective gloves are mandatory.[1]
-
Eye Protection: Safety glasses are essential. A face shield may be required in situations with a higher risk of splashing or dust dispersion.[1]
-
Skin and Body Protection: Protective clothing and, if necessary, protective boots should be worn.[1]
First Aid Measures: In the event of exposure, immediate action is critical:
-
If on Skin: Wash the affected area with plenty of soap and water.[2][4] If skin irritation occurs, seek medical advice.[1][2] Contaminated clothing should be removed and washed before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2][4] If present, remove contact lenses and continue rinsing.[1][2] If eye irritation persists, get medical advice or attention.[1][2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][4] If you feel unwell, call a poison center or doctor.[2]
-
If Swallowed: Rinse the mouth with water and drink plenty of water afterwards.[2] Seek medical attention if you feel unwell.
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.
| Property | Value | Source |
| Physical State | Solid (Crystal - Powder) | TCI Chemicals[1] |
| Color | White - Greyish reddish yellow | TCI Chemicals[1] |
| Melting Point | 131 - 134 °C | Sigma-Aldrich |
| Boiling Point | 284 °C | Sigma-Aldrich |
| Molecular Formula | C12H8O3 | PubChem[5] |
| Molecular Weight | 200.19 g/mol | PubChem[5] |
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1] Improper disposal can lead to environmental contamination and potential harm to human health.
Step-by-Step Disposal Plan:
-
Collection: Carefully sweep up the solid material and place it into a suitable, labeled, and closed container for disposal.[4] Avoid creating dust during this process.[1]
-
Waste Characterization: The waste must be characterized as hazardous due to its irritant properties.
-
Disposal Method: The primary recommended disposal method is to send the chemical to an approved waste disposal plant.[2][4] An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Consult Authorities: Always consult your local and regional authorities for specific disposal guidelines and approved waste management facilities.[1] Do not allow the chemical to be released into the environment.[4]
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
Personal Protective Equipment (PPE)
When handling 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, categorized by the type of protection.
| Protection Type | Recommended PPE | Specifications |
| Eye Protection | Safety glasses with side shields or Goggles | Should comply with European Standard EN166 or OSHA's 29 CFR 1910.133 regulations. A face shield may be required for splash hazards.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling acid anhydrides. Inspect gloves for integrity before each use. |
| Respiratory Protection | NIOSH/MSHA approved respirator | A dust mask or respirator with a particulate filter should be used, especially when handling the solid form to avoid inhalation of dust particles.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron | Long-sleeved clothing and closed-toe shoes are mandatory. A chemical-resistant apron provides an additional layer of protection.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound in a laboratory setting is essential to mitigate risks. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a designated, labeled, and sealed container for hazardous chemical waste. |
| Contaminated Materials | Items such as gloves, weighing paper, and paper towels that have come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
General Disposal Guidance: All chemical waste should be disposed of in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
